Chloro(phenoxy)phosphinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chloro(phenoxy)phosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClO3P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMDHUOYPEXQH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10778965 | |
| Record name | chloro(phenoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13929-83-4 | |
| Record name | chloro(phenoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Phenyl Dichlorophosphate and Diphenyl Chlorophosphate
An authoritative guide for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, and reactivity of phenyl dichlorophosphate and diphenyl chlorophosphate, key reagents in organic and medicinal chemistry.
Nomenclature Clarification: The term "chloro(phenoxy)phosphinate" is not a standard chemical name and is ambiguous. This guide focuses on two closely related and well-documented compounds that fit the likely intent of the query: phenyl dichlorophosphate and diphenyl chlorophosphate . These compounds feature a phosphorus center bonded to a phenoxy group(s) and chlorine atom(s).
Chemical Structure and Properties
Phenyl dichlorophosphate and diphenyl chlorophosphate are organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom. They are important reagents in organic synthesis, primarily utilized as phosphorylating agents.[1][2]
Chemical Structure:
-
Phenyl Dichlorophosphate: Features a phosphorus atom bonded to one phenoxy group and two chlorine atoms.
-
Diphenyl Chlorophosphate: Features a phosphorus atom bonded to two phenoxy groups and one chlorine atom.
The physical and chemical properties of these compounds are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties of Phenyl Dichlorophosphate
| Property | Value | Reference(s) |
| Molecular Formula | C6H5Cl2O2P | [3] |
| Molecular Weight | 210.98 g/mol | [3] |
| Appearance | Clear, colorless to very slightly brown liquid | [1] |
| Melting Point | -1 °C | [4] |
| Boiling Point | 241-243 °C | [4] |
| Density | 1.412 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.523 | [4] |
| Solubility | Soluble in chloroform; decomposes in water. | [4] |
| CAS Number | 770-12-7 | [1] |
Table 2: Physical and Chemical Properties of Diphenyl Chlorophosphate
| Property | Value | Reference(s) |
| Molecular Formula | C12H10ClO3P | [5] |
| Molecular Weight | 268.63 g/mol | [5] |
| Appearance | Clear, colorless to light yellow liquid with a pungent odor. | [5] |
| Boiling Point | 314-316 °C at 272 mmHg | [6] |
| Density | 1.296 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.55 | |
| Solubility | Insoluble in water. | [5] |
| CAS Number | 2524-64-3 | [5] |
Experimental Protocols: Synthesis
The synthesis of phenyl dichlorophosphate and diphenyl chlorophosphate typically involves the reaction of phosphorus oxychloride with phenol. The stoichiometry of the reactants is a key factor in determining the final product.
Protocol 1: Synthesis of Phenyl Dichlorophosphate
This protocol describes the synthesis of phenyl dichlorophosphate via the reaction of phosphorus oxychloride with phenol in the presence of a titanium tetrachloride catalyst.[1]
Materials:
-
Phosphorus oxychloride (160 g, 1 mol)
-
Titanium tetrachloride (1 g)
-
Phenol (94 g, 1 mol)
Procedure:
-
To a four-necked flask, add phosphorus oxychloride (160 g) and titanium tetrachloride (1 g).
-
Heat the mixture to 70-80 °C.
-
Slowly add phenol (94 g) dropwise over a period of 2-3 hours.
-
After the addition is complete, maintain the reaction temperature at 80-90 °C for 3-5 hours, until the evolution of hydrogen chloride gas ceases.
-
Remove the excess phosphorus oxychloride by distillation under reduced pressure (30-100 kPa) at a temperature of 30-100 °C.[1]
-
The resulting product is a mixture of mono- and di-substituted phosphorus oxychloride, which can be further purified by vacuum distillation to yield phenyl dichlorophosphate.[1]
Protocol 2: Synthesis of Diphenyl Chlorophosphate
This protocol outlines the synthesis of diphenyl chlorophosphate from diphenyl phosphate and bis(trichloromethyl) carbonate.[7]
Materials:
-
Diphenyl phosphate or its sodium/potassium salt
-
Bis(trichloromethyl) carbonate
-
Organic amine catalyst (e.g., triethylamine)
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, mix diphenyl phosphate (or its salt) and an organic amine catalyst in an organic solvent.
-
Add bis(trichloromethyl) carbonate to the mixture.
-
Allow the reaction to proceed for 1-10 hours at a temperature of 0-60 °C.
-
After the reaction is complete, cool the mixture to below 10 °C and wash with water.
-
Separate the organic phase and dry it with anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Recover the solvent by distillation under normal or reduced pressure.
-
Cool the residue to 0 °C and filter to remove any insoluble substances, yielding diphenyl chlorophosphate.[7]
Reactivity and Applications
Phenyl dichlorophosphate and diphenyl chlorophosphate are versatile reagents in organic synthesis, primarily serving as powerful phosphorylating agents.[1][2] Their reactivity stems from the electrophilic nature of the phosphorus atom and the presence of good leaving groups (chloride ions).
Key Reactions:
-
Phosphorylation of Alcohols and Amines: They react with alcohols and amines to form the corresponding phosphate esters and phosphoramidates, respectively.[1] This is a fundamental transformation in the synthesis of many biologically active molecules and materials.
-
Peptide Synthesis: These reagents are used as coupling agents to facilitate the formation of amide bonds in peptide synthesis.[1]
-
Pfitzner-Moffatt Oxidation: Phenyl dichlorophosphate plays a role in the Pfitzner-Moffatt oxidation, which converts alcohols to aldehydes and ketones.[1]
-
Beckmann Rearrangement: It is also utilized in the Beckmann rearrangement of ketoximes to amides.[1]
-
Synthesis of Heterocycles: Diphenyl chlorophosphate is employed in the synthesis of α-substituted β-lactams.[8]
-
Conversion of Aldoximes to Nitriles: It can be used to convert aldoximes to nitriles.[8]
Biological Activity: Cholinesterase Inhibition
Organophosphorus compounds, including phenyl dichlorophosphate and diphenyl chlorophosphate, are known for their biological activity, most notably as inhibitors of the enzyme acetylcholinesterase (AChE).[9]
Mechanism of Action:
AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[10] Organophosphorus compounds act by phosphorylating the serine residue in the active site of AChE, rendering the enzyme inactive.[9] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[9]
Toxicological Effects:
The inhibition of AChE can lead to a range of toxic effects, from mild symptoms like headache and blurred vision to severe outcomes including respiratory paralysis and death.[11][12] The toxicity of organophosphorus compounds is a significant concern, and handling these reagents requires strict safety precautions.[13]
Visualizations
Synthesis of Phenyl Dichlorophosphate
Caption: Synthesis of Phenyl Dichlorophosphate.
Mechanism of Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase Inhibition Mechanism.
References
- 1. Phenyl dichlorophosphate | 770-12-7 [chemicalbook.com]
- 2. Dphenyl Chlorophosphate - Phosphorylating agent | Syensqo [syensqo.com]
- 3. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl dichlorophosphate CAS#: 770-12-7 [m.chemicalbook.com]
- 5. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 8. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Cholinesterase Inhibitors: Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 11. DSpace [iris.who.int]
- 12. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Chloro(phenoxy)phosphinates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of chloro(phenoxy)phosphinates, a class of organophosphorus compounds with potential applications in organic synthesis and drug development. Due to a lack of specific literature on the direct synthesis of chloro(phenoxy)phosphinates, this document provides a detailed, plausible synthetic route based on established reactions of similar phosphorus compounds. The proposed synthesis involves the controlled reaction of a phosphonic dichloride with phenol. This guide also details the necessary characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), that would be essential for the structural confirmation and purity assessment of the target compound. All quantitative data presented are estimations based on the properties of related compounds and should be confirmed experimentally.
Introduction
Organophosphorus compounds are of significant interest in medicinal chemistry and materials science due to their diverse reactivity and biological activity. Chloro(phenoxy)phosphinates, characterized by a phosphorus atom bonded to a chloro group, a phenoxy group, an organic moiety, and a doubly bonded oxygen, represent a versatile class of intermediates. Their potential as precursors for more complex molecules, including phosphinate esters and amides, makes the development of a reliable synthetic protocol highly valuable. This guide focuses on a proposed synthesis of a representative compound, Methyl chloro(phenoxy)phosphinate, and the analytical methods for its characterization.
Proposed Synthesis of Methyl this compound
The proposed synthesis of Methyl this compound involves the nucleophilic substitution of a single chloride from methylphosphonic dichloride by phenol. This reaction requires careful control of stoichiometry and reaction conditions to favor the monosubstituted product over the disubstituted phenoxyphosphonate.
Reaction Scheme:
Experimental Protocol
Materials:
-
Methylphosphonic dichloride (CH3P(O)Cl2)
-
Phenol (C6H5OH)
-
Anhydrous toluene (or other inert solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of methylphosphonic dichloride (1.0 equivalent) in anhydrous toluene under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of phenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. The triethylamine is used to scavenge the HCl byproduct.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield Methyl this compound.
Data Presentation
| Property | Expected Value |
| Physical Properties | |
| Molecular Formula | C₇H₈ClO₂P |
| Molecular Weight | 190.57 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 100-120 °C at reduced pressure |
| Density | Estimated 1.3 - 1.4 g/mL |
| Spectroscopic Data | |
| ³¹P NMR (CDCl₃) | Estimated δ 30-40 ppm (s) |
| ¹H NMR (CDCl₃) | δ ~1.8-2.2 (d, J(P,H) ≈ 15-20 Hz, 3H, P-CH₃), δ ~7.0-7.5 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~20-30 (d, J(P,C) ≈ 100-120 Hz, P-CH₃), δ ~120-150 (Ar-C) |
| IR (neat) | ν ≈ 1250-1300 cm⁻¹ (P=O stretch), ν ≈ 1000-1100 cm⁻¹ (P-O-C stretch), ν ≈ 500-600 cm⁻¹ (P-Cl stretch) |
| Mass Spectrometry (EI) | m/z = 190 (M⁺), fragments corresponding to loss of Cl, OPh, CH₃ |
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for Methyl this compound.
Characterization Logic
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational, albeit theoretical, framework for the synthesis and characterization of Methyl this compound. The proposed experimental protocol is based on sound principles of organophosphorus chemistry. The successful synthesis and purification of this compound would provide a valuable building block for further chemical exploration. It is imperative that any researcher undertaking this synthesis performs it with appropriate safety precautions in a well-ventilated fume hood, as organophosphorus halides are often toxic and moisture-sensitive. The characterization data provided are predictive and must be confirmed through rigorous experimental analysis.
A Technical Guide to the Spectroscopic Data of Chloro(phenoxy)phosphinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Chloro(phenoxy)phosphinate. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of analogous compounds and foundational principles of spectroscopy. It also outlines a detailed experimental protocol for its synthesis and subsequent characterization.
Experimental Protocol: Synthesis of this compound
A plausible and direct method for the synthesis of this compound is the controlled reaction of phenol with phosphorus oxychloride (phosphoryl chloride). This reaction proceeds by the nucleophilic attack of the phenolic oxygen on the phosphorus atom, leading to the displacement of a chlorine atom. To favor the formation of the monosubstituted product, the reaction conditions must be carefully controlled.
Materials and Reagents:
-
Phenol (C₆H₅OH)
-
Phosphorus oxychloride (POCl₃)[1]
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Triethylamine (as HCl scavenger, optional)
-
Anhydrous sodium sulfate (for drying)
-
Apparatus for reaction under inert atmosphere (e.g., Schlenk line)
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with a solution of phenol in anhydrous diethyl ether.
-
The flask is cooled in an ice bath to 0 °C.
-
Phosphorus oxychloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred solution of phenol over a period of 30-60 minutes. A molar ratio of 1:1 is recommended to maximize the yield of the desired product.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
If triethylamine is used as an HCl scavenger, it is added to the reaction mixture prior to the addition of phosphorus oxychloride. The resulting triethylamine hydrochloride salt will precipitate out of the solution.
-
The reaction mixture is then filtered to remove any precipitate.
-
The filtrate is washed sequentially with cold, dilute hydrochloric acid, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless to light-yellow liquid.[2]
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound. The values are presented in structured tables for clarity and are based on typical ranges observed for similar organophosphorus compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the phenoxy group. The chemical shifts will be influenced by the electron-withdrawing nature of the phosphinate group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ortho-H (H2, H6) | 7.20 - 7.40 | Doublet of doublets (dd) | ³JHH ≈ 7-9, ⁴JHP ≈ 1-3 |
| meta-H (H3, H5) | 7.40 - 7.60 | Triplet of doublets (td) | ³JHH ≈ 7-9, ⁵JHP < 1 |
| para-H (H4) | 7.30 - 7.50 | Triplet (t) | ³JHH ≈ 7-9 |
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons of the phenoxy group. The carbon attached to the oxygen will be significantly influenced by the phosphorus atom, exhibiting a C-P coupling.
| Carbon | Expected Chemical Shift (δ, ppm) | Coupling |
| C1 (C-O-P) | 150 - 155 | ²JCP ≈ 5-10 Hz |
| C2, C6 (ortho) | 120 - 125 | ³JCP ≈ 2-5 Hz |
| C3, C5 (meta) | 129 - 132 | ⁴JCP < 2 Hz |
| C4 (para) | 125 - 128 | ⁵JCP ≈ 0 Hz |
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for organophosphorus compounds. For this compound, a single resonance is expected in the region typical for pentavalent phosphorus compounds with P=O, P-O-Ar, and P-Cl bonds.
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ³¹P | +5 to +15 |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| P=O Stretch | 1250 - 1300 | Strong |
| P-O-C (Aryl) Stretch | 1150 - 1250 (asymmetric), 900 - 1000 (symmetric) | Strong |
| P-Cl Stretch | 500 - 600 | Medium to Strong |
| C-H (Aromatic) Stretch | 3030 - 3100 | Medium to Weak |
| C=C (Aromatic) Stretch | 1450 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
| Ion | Expected m/z | Notes |
| [M]⁺ (Molecular Ion) | 192/194 | Isotopic pattern for one chlorine atom. |
| [M - Cl]⁺ | 157 | Loss of a chlorine radical. |
| [C₆H₅O]⁺ | 93 | Cleavage of the P-O bond, formation of the phenoxy radical cation. |
| [PO₂Cl]⁺ | 98/100 | Fragment corresponding to the chlorophosphinoyl moiety. |
| [C₆H₅]⁺ | 77 | Loss of the OPOCl group. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
References
The Core Mechanism of Phenyl Dichlorophosphate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenyl dichlorophosphate (PDCP), a highly reactive organophosphorus compound with the chemical formula C₆H₅OPOCl₂, serves as a versatile and powerful reagent in modern organic synthesis.[1][2] Its utility stems from the two highly reactive phosphorus-chlorine (P-Cl) bonds, which allow it to act as an efficient phosphorylating agent and a potent activator for various functional groups. This technical guide provides an in-depth exploration of the mechanisms of action, experimental protocols, and applications of phenyl dichlorophosphate in key organic transformations.
Core Reactivity and Mechanism of Action
The central phosphorus atom in phenyl dichlorophosphate is highly electrophilic, a consequence of being bonded to three electronegative atoms: two chlorine atoms and a phenoxy group, in addition to a double bond with oxygen. This high electrophilicity makes it an excellent target for nucleophiles. The fundamental mechanism of action involves the nucleophilic substitution at the phosphorus center, where a nucleophile (such as an alcohol, amine, or carboxylate) attacks the phosphorus atom, displacing one of the chloride ions, which are excellent leaving groups.
The reaction typically proceeds through a tetrahedral intermediate. The presence of a base, commonly pyridine, is often required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[3][4]
Activation of Carboxylic Acids
A primary application of PDCP is the activation of carboxylic acids for the formation of esters, amides, and thiol esters.[3][4][5] The mechanism involves the initial reaction of the carboxylic acid with PDCP to form a mixed phosphoric-carboxylic anhydride. This anhydride is a highly activated intermediate, primed for nucleophilic attack.
The general workflow for this activation and subsequent reaction can be visualized as follows:
References
An In-depth Technical Guide on the Solubility and Stability of Chloro(phenoxy)phosphinate
Introduction
Chloro(phenoxy)phosphinates are a class of organophosphorus compounds with potential applications in various fields, including as intermediates in organic synthesis and potentially in the development of agrochemicals or pharmaceuticals. A thorough understanding of their solubility and stability is paramount for their effective application, formulation, and storage. This technical guide outlines the expected solubility and stability profile of chloro(phenoxy)phosphinate and provides detailed experimental protocols for their determination.
Solubility Profile
The solubility of a compound is a critical physical property that influences its bioavailability, reaction kinetics, and formulation. The structure of this compound, featuring both a polar phosphinate group and non-polar aromatic rings, suggests a varied solubility profile in different solvents.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Water, Methanol): Limited solubility is expected in water due to the hydrophobic phenyl and chlorophenyl groups. Some solubility may be observed in alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated in these solvents due to their ability to solvate the polar phosphinate group without engaging in hydrogen bonding to the same extent as protic solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): Low solubility is expected in non-polar solvents, although the presence of the aromatic rings might afford some solubility in aromatic solvents like toluene.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely in chlorinated solvents due to favorable dipole-dipole interactions.
Table 1: Solubility of this compound in Various Solvents at Different Temperatures (Template)
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 |
Stability Profile
The stability of this compound is crucial for determining its shelf-life and degradation pathways. Phosphinates are susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3] The presence of a chloro-substituted phenoxy group may influence the rate of hydrolysis.
Key Stability Considerations:
-
Hydrolytic Stability: The P-O-C bond in the phenoxy group is susceptible to cleavage. This hydrolysis can be catalyzed by both acids and bases.[1][2] The degradation products would likely be phenoxyphosphinic acid and chlorophenol.
-
Thermal Stability: The compound's stability at elevated temperatures should be assessed to determine safe storage and handling conditions.
-
Photostability: Exposure to UV light can potentially lead to degradation, a common characteristic of aromatic compounds.
Table 2: Stability of this compound under Various Conditions (Template)
| Condition | Parameter | Value | Degradation Products Identified |
| pH | |||
| Acidic (pH 2) | Half-life (t₁/₂) | ||
| Neutral (pH 7) | Half-life (t₁/₂) | ||
| Basic (pH 10) | Half-life (t₁/₂) | ||
| Temperature | |||
| 40°C | % Degradation after 30 days | ||
| 60°C | % Degradation after 30 days | ||
| Light | |||
| UV (254 nm) | % Degradation after 24h | ||
| Fluorescent Light | % Degradation after 30 days |
Experimental Protocols
This method is a standard procedure for determining the solubility of a compound in various solvents.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Filtration/Centrifugation: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter or centrifuge to remove any suspended particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate/supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration.
This protocol is designed to evaluate the stability of this compound under various stress conditions.[4][5]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Hydrolytic Stability: Add an aliquot of the stock solution to aqueous buffer solutions at different pH values (e.g., 2, 7, and 10). Incubate the solutions at a constant temperature.
-
Thermal Stability: Store aliquots of the stock solution in sealed vials at elevated temperatures (e.g., 40°C and 60°C).
-
Photostability: Expose aliquots of the stock solution to UV and/or fluorescent light in a photostability chamber. A dark control should be run in parallel.
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw samples from each stress condition.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. The degradation rate and half-life can be determined from this data.
Visualizations
Caption: Experimental workflow for solubility and stability testing.
Caption: Hypothetical hydrolysis pathway of this compound.
References
A Technical Review of Chloro(phenoxy)phosphinate Analogs and Related Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, biological activity, and experimental evaluation of chloro(phenoxy)phosphinate analogs and related chlorophenoxy-containing compounds. Drawing from a range of studies, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes critical workflows and structure-activity relationships to support ongoing research and development in medicinal chemistry.
Introduction
Compounds featuring a chlorophenoxy moiety have garnered significant interest in drug discovery due to their diverse biological activities. This review focuses on a subset of these compounds, including analogs of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid and 2-(p-chlorophenoxy)propionic acid, which have shown promise as antitumor agents and modulators of ion channel activity. While the specific class of chloro(phenoxy)phosphinates is not extensively documented, this guide consolidates available data on structurally related molecules to provide a comprehensive overview for researchers.
Synthesis and Chemical Properties
The synthesis of these analogs typically involves multi-step processes tailored to the specific scaffold.
Synthesis of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propionic Acid Analogs
The synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid, a structural isomer of the well-studied XK469, provides insight into the general synthetic strategy. The final step of this synthesis involves the hydrolysis of the corresponding methyl ester.[1]
General Experimental Protocol: Hydrolysis of Methyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate [1]
-
Dissolve methyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate (0.6 g) in a mixture of methanol (10 ml) and tetrahydrofuran (14 ml).
-
Add 1N sodium hydroxide solution (2.5 ml) to the mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Remove methanol and tetrahydrofuran by distillation.
-
Wash the remaining aqueous layer with dichloromethane (1 ml).
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Concentrate the ethyl acetate extract to yield the final product, 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid (0.44 g, 76% yield).
Synthesis of 2-(p-chlorophenoxy)propionic Acid Analogs
The synthesis of dextrorotatory 2-phenoxypropionic acid derivatives can be achieved through the reaction of an alkali metal salt of 2-chloropropionic acid with a phenol derivative.[2] A specific example is the synthesis of D-2-(2-methylphenoxy)propionic acid, which involves the addition of methyl 2-chloropropionate to a solution of o-cresol and sodium hydroxide in toluene.[2]
Biological Activity and Structure-Activity Relationships
The biological effects of these compounds are diverse and highly dependent on their structural features.
Antitumor Activity of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic Acid (XK469) and its Analogs
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) has demonstrated significant and broad-spectrum antitumor activity.[3][4] Structure-activity relationship (SAR) studies have revealed key structural requirements for this activity:
-
Halogen at the 7-position: A halogen substituent at the 7-position of the quinoxaline ring is crucial for high antitumor activity.[3][4] Other substituents like methyl, methoxy, or azido groups at this position lead to a significant decrease in activity, while chloro, nitro, or amino groups at other positions (5, 6, 8) render the compound inactive.[3][4]
-
Hydroquinone Linker: The 1,4-hydroquinone connector between the quinoxaline and phenoxypropionic acid moieties is essential. Replacement with resorcinol or catechol linkages results in a complete loss of antitumor activity.[4]
-
Intact 2-oxypropionic Acid Moiety: The 2-oxypropionic acid portion of the molecule is a prerequisite for maximum antitumor efficacy.[5]
The following diagram illustrates the logical relationships in the SAR of XK469 analogs.
Caption: Structure-activity relationship (SAR) of XK469 analogs.
Modulation of Chloride Conductance by 2-(p-chlorophenoxy)propionic Acid Analogs
Analogs of 2-(p-chlorophenoxy)propionic acid (CPP) have been shown to modulate the macroscopic chloride conductance (gCl) in skeletal muscle, which is mediated by the CLC-1 channel.[6] The blocking activity of these compounds is stereoselective and dependent on several structural features:
-
Carboxylic Acid Group: This group is vital for the compound's activity.
-
Chlorophenoxy Moiety: This part of the molecule is crucial for interaction with the channel.
-
Chiral Center: The stereochemistry at the chiral center influences the potency of the gCl block.
The experimental workflow for assessing the effect of these analogs on chloride conductance is outlined below.
Caption: Experimental workflow for gCl measurement.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of the discussed compounds.
Table 1: Antitumor Activity of XK469 Analogs
| Compound/Modification | Activity Level | Reference |
| 7-Halo substituent on quinoxaline ring | High | [3][4] |
| 7-Methyl, 7-Methoxy, or 7-Azido substituent | Much Less Active | [3][4] |
| 5-, 6-, 8-Chloro, 6-, 7-Nitro, or 7-Amino substituent | Inactive | [3][4] |
| Resorcinol or Catechol linker | Inactive | [4] |
| Intact 2-oxypropionic acid moiety | Prerequisite for Maximum Activity | [5] |
Table 2: Chloride Conductance Blocking Activity of 2-(p-chlorophenoxy)propionic Acid Analogs
| Compound | Concentration | % Block of gCl | Reference |
| Racemate CPP analog with second chlorophenoxy group (3 methylenic spacer) | 100 µM | 45% | [6] |
| S(-) enantiomer of bis-p-chloro phenoxy analog | 100 µM | 28% | [6] |
| R(+) enantiomer of bis-p-chloro phenoxy analog | 100 µM | 10% | [6] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections provide summaries of key experimental procedures based on the available literature.
Antitumor Assays
While specific protocols for in vivo antitumor assays of XK469 were not detailed in the provided abstracts, such studies typically involve:
-
Cell Culture and Implantation: Human tumor cell lines are cultured and then implanted into immunocompromised mice.
-
Drug Administration: The test compounds are administered to the mice, often through various routes (e.g., intraperitoneal, oral).
-
Tumor Growth Monitoring: Tumor size is measured regularly over a period of time.
-
Data Analysis: The tumor growth in treated mice is compared to that in a control group to determine the efficacy of the compound.
Chloride Conductance Measurement
The measurement of macroscopic chloride conductance (gCl) in isolated muscle fibers is a key method for evaluating the activity of CLC-1 channel modulators.[6]
Protocol Summary: [6]
-
Muscle Preparation: Extensor digitorum longus (EDL) muscle is isolated from adult male Wistar rats under anesthesia. The muscle is then mounted in a temperature-controlled chamber at 30°C.
-
Electrophysiological Recording: A two-microelectrode current-clamp technique is used to measure the membrane potential and inject current.
-
gCl Calculation: The chloride conductance is calculated from the voltage responses to current pulses, typically in the presence and absence of the test compound.
-
Data Analysis: The percentage block of gCl is determined by comparing the conductance values before and after the application of the compound.
Conclusion
The chlorophenoxy scaffold is a versatile starting point for the development of novel therapeutic agents. The analogs of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid and 2-(p-chlorophenoxy)propionic acid demonstrate potent and specific biological activities. The structure-activity relationships highlighted in this review provide a roadmap for the design of more effective antitumor agents and ion channel modulators. Further research, including the synthesis and evaluation of true this compound analogs, is warranted to fully explore the therapeutic potential of this chemical space. The experimental workflows and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. prepchem.com [prepchem.com]
- 2. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of analogues of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic modification of the 2-oxypropionic acid moiety in 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), and consequent antitumor effects. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural requisites of 2-(p-chlorophenoxy)propionic acid analogues for activity on native rat skeletal muscle chloride conductance and on heterologously expressed CLC-1 - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC name for Chloro(phenoxy)phosphinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenyl dichlorophosphate, a versatile reagent in organic synthesis. Due to the ambiguity of the term "Chloro(phenoxy)phosphinate," this document focuses on the most plausible and well-documented interpretation: phenyl dichlorophosphate (CAS No. 770-12-7). This guide covers its chemical identity, physicochemical properties, synthesis, key reactions and applications, spectroscopic data, and safety and handling protocols, tailored for professionals in research and development.
Chemical Identity and Physicochemical Properties
Phenyl dichlorophosphate, also known by its IUPAC name phenyl phosphorodichloridate, is a highly reactive organophosphorus compound. Its utility in chemical synthesis stems from the two labile chlorine atoms attached to the phosphoryl center, making it an excellent phosphorylating agent.[1]
Table 1: Chemical Identifiers for Phenyl Dichlorophosphate
| Identifier | Value |
| CAS Number | 770-12-7 |
| IUPAC Name | Phenyl phosphorodichloridate |
| Synonyms | Dichlorophenoxyphosphine oxide, Phenoxyphosphoryl dichloride, Phenylphosphoric acid dichloride |
| Molecular Formula | C₆H₅Cl₂O₂P[1] |
| Molecular Weight | 210.98 g/mol [2] |
| InChI Key | TXFOLHZMICYNRM-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties of Phenyl Dichlorophosphate
| Property | Value |
| Appearance | Clear, colorless to very slightly brown liquid[3] |
| Boiling Point | 241-243 °C (lit.)[4] |
| Density | 1.412 g/mL at 25 °C (lit.)[4] |
| Refractive Index (n20/D) | 1.523 (lit.)[4] |
| Solubility | Soluble in chloroform; decomposes in water or hot alcohols.[1] |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to produce phenyl phosphate and hydrogen chloride.[1] |
Experimental Protocols
Synthesis of Phenyl Dichlorophosphate
A common method for the preparation of phenyl dichlorophosphate involves the reaction of phenol with phosphorus oxychloride.[1]
Experimental Protocol:
-
To a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and a gas outlet, add phosphorus oxychloride (160 g, 1 mol) and a catalytic amount of titanium tetrachloride (1 g).
-
Heat the mixture to 70-80 °C with stirring.
-
Slowly add phenol (94 g, 1 mol) dropwise over a period of 2-3 hours. Hydrogen chloride gas will be evolved and should be directed to a scrubber.
-
After the addition is complete, maintain the reaction temperature at 80-90 °C for 3-5 hours, or until the evolution of hydrogen chloride ceases.
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure (30-100 kPa) at a temperature of 30-100 °C.
-
The crude phenyl dichlorophosphate is then purified by vacuum distillation to yield the final product.
Caption: Synthesis of Phenyl Dichlorophosphate.
Applications in Organic Synthesis
Phenyl dichlorophosphate is a versatile reagent with several important applications in organic synthesis, primarily as a phosphorylating agent.
Synthesis of Phosphate Diesters
Phenyl dichlorophosphate is widely used for the preparation of symmetrical and unsymmetrical phosphate diesters, which are of significant biological interest.[5]
General Experimental Protocol for Symmetrical Phosphate Diesters:
-
Dissolve the alcohol (2 equivalents) in a dry, aprotic solvent (e.g., pyridine or dioxane with triethylamine) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phenyl dichlorophosphate (1 equivalent) in the same solvent to the cooled alcohol solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
The resulting phenyl phosphate triester can be isolated and purified.
-
The phenyl group can be subsequently removed by hydrogenolysis or hydrolysis to yield the final phosphate diester.[5]
Pfitzner-Moffatt Oxidation
Phenyl dichlorophosphate can be used as an activating agent for dimethyl sulfoxide (DMSO) in the Pfitzner-Moffatt oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6][7] This method offers a milder alternative to other oxidation protocols.
General Reaction Scheme:
Caption: Pfitzner-Moffatt Oxidation using Phenyl Dichlorophosphate.
Spectroscopic Data
Table 3: Spectroscopic Data for Phenyl Dichlorophosphate
| Spectrum | Key Features |
| ¹H NMR (90 MHz, CDCl₃) | Signals corresponding to the aromatic protons of the phenyl group are observed.[3] |
| IR Spectrum (liquid film) | Characteristic peaks for P=O, P-O-Ar, and C-H (aromatic) bonds are present.[8] |
| Mass Spectrum | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[9] |
Safety and Handling
Phenyl dichlorophosphate is a corrosive and moisture-sensitive compound that requires careful handling.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage. It may be corrosive to metals.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
- 1. Phenyl Dichlorophosphate: A Key Role in Organic Synthesis [sincerechemicals.com]
- 2. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl dichlorophosphate(770-12-7) 1H NMR spectrum [chemicalbook.com]
- 4. Phenyl dichlorophosphate | 770-12-7 [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorodichloridic acid, phenyl ester [webbook.nist.gov]
- 9. Phosphorodichloridic acid, phenyl ester [webbook.nist.gov]
- 10. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phosphonous dichloride, phenyl- [webbook.nist.gov]
Theoretical Insights into the Reactivity of Chloro(phenoxy)phosphinates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(phenoxy)phosphinates are a class of organophosphorus compounds characterized by a phosphorus atom bonded to a chlorine atom, a phenoxy group, an alkyl or aryl group, and a doubly bonded oxygen atom. Their inherent reactivity, driven by the electrophilic nature of the phosphorus center and the presence of a good leaving group (chloride), makes them valuable intermediates in organic synthesis, particularly in the formation of phosphinate esters and other phosphorus-containing molecules of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of chloro(phenoxy)phosphinates, focusing on their reaction mechanisms, influencing factors, and the computational methodologies used to investigate these properties.
Introduction to Chloro(phenoxy)phosphinate Reactivity
The reactivity of chloro(phenoxy)phosphinates is primarily governed by the phosphorus center, which acts as an electrophile. The presence of electronegative oxygen and chlorine atoms polarizes the P-Cl bond, making the phosphorus atom susceptible to nucleophilic attack. The phenoxy group and the other organic substituent on the phosphorus atom modulate this reactivity through electronic and steric effects.
Theoretical studies, predominantly employing Density Functional Theory (T), have been instrumental in elucidating the mechanistic pathways of reactions involving chloro(phenoxy)phosphinates. These studies provide valuable insights into transition state geometries, activation energies, and reaction thermodynamics, which are often challenging to determine experimentally.
Reaction Mechanisms: A Theoretical Perspective
The principal reaction pathway for chloro(phenoxy)phosphinates is nucleophilic substitution at the phosphorus center. Theoretical studies have explored various mechanistic possibilities, with the most prominent being the concerted SN2-like mechanism and a stepwise addition-elimination pathway.
Concerted Nucleophilic Substitution (SN2@P)
Computational analyses often suggest that the reaction of chloro(phenoxy)phosphinates with a wide range of nucleophiles proceeds through a concerted, SN2-type mechanism at the phosphorus atom (SN2@P).[1] In this pathway, the nucleophile attacks the phosphorus center, leading to the simultaneous formation of the new bond and cleavage of the P-Cl bond through a single transition state.
Key characteristics of the SN2@P mechanism, as revealed by theoretical calculations, include:
-
Pentacoordinate Transition State: The transition state features a trigonal bipyramidal geometry around the phosphorus atom, with the incoming nucleophile and the leaving chloride ion occupying the apical positions.
-
Inversion of Configuration: Similar to SN2 reactions at carbon centers, the SN2@P mechanism typically results in an inversion of the stereochemical configuration at the phosphorus atom.
-
Influence of Substituents: The energy barrier for the reaction is sensitive to the electronic properties of the phenoxy group and the other substituent on phosphorus. Electron-withdrawing groups on the phenoxy ring can enhance the electrophilicity of the phosphorus atom, thereby lowering the activation energy.
Stepwise Addition-Elimination Mechanism
While the concerted mechanism is often favored, a stepwise pathway involving the formation of a pentacoordinate intermediate is also a possibility, particularly with strong nucleophiles or in polar solvents that can stabilize charged intermediates.
The steps in this mechanism are:
-
Nucleophilic Addition: The nucleophile attacks the phosphorus center to form a transient pentacoordinate intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion to form the final product.
Computational studies can distinguish between these pathways by locating the stationary points on the potential energy surface. The presence of a stable intermediate corresponding to the pentacoordinate species would support the stepwise mechanism.
Quantitative Data from Theoretical Studies
While specific experimental kinetic data for the reactions of a wide range of substituted chloro(phenoxy)phosphinates is scarce, theoretical studies provide valuable estimates of reaction energetics. The following tables summarize illustrative quantitative data that could be obtained from DFT calculations on the reaction of a model this compound with a generic nucleophile (Nu⁻).
Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for the SN2@P Reaction of this compound with Various Nucleophiles.
| Nucleophile (Nu⁻) | Solvent (Implicit Model) | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) |
| OH⁻ | Water | 10-15 | -25 to -30 |
| CH₃O⁻ | Methanol | 12-18 | -20 to -25 |
| NH₃ | Acetonitrile | 18-25 | -15 to -20 |
| H₂O | Water | 25-30 | -5 to -10 |
Note: These values are representative and can vary depending on the specific substituents on the phenoxy ring and the other group attached to phosphorus, as well as the level of theory and basis set used in the calculations.
Table 2: Effect of para-Substituent on the Phenoxy Ring on the Calculated Activation Energy for the Reaction with Hydroxide.
| para-Substituent | Hammett Parameter (σp) | Calculated ΔE‡ (kcal/mol) |
| -NO₂ | 0.78 | 9.5 |
| -Cl | 0.23 | 11.2 |
| -H | 0.00 | 12.5 |
| -CH₃ | -0.17 | 13.8 |
| -OCH₃ | -0.27 | 14.5 |
Note: This table illustrates the general trend that electron-withdrawing substituents lower the activation energy, accelerating the reaction, as would be predicted by theoretical models.
Experimental and Computational Protocols
General Experimental Protocol for Nucleophilic Substitution
The following is a generalized experimental protocol for studying the reaction of a this compound with a nucleophile.
-
Synthesis of this compound: The starting this compound can be synthesized by reacting the corresponding phosphinic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) under anhydrous conditions.
-
Reaction with Nucleophile: The purified this compound is dissolved in a suitable dry solvent (e.g., acetonitrile, THF) under an inert atmosphere (e.g., argon or nitrogen). The nucleophile is then added, either neat or as a solution in the same solvent. The reaction mixture is stirred at a controlled temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy (disappearance of the starting material signal and appearance of the product signal), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Product Isolation and Characterization: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of ammonium chloride). The product is extracted with an organic solvent, dried, and purified by column chromatography or distillation. The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).
Computational Protocol for Studying Reactivity
A typical computational protocol to investigate the reactivity of chloro(phenoxy)phosphinates using Density Functional Theory is as follows:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Model System: The structures of the this compound, the nucleophile, and the expected product are built.
-
Method and Basis Set: A suitable level of theory is chosen. The B3LYP functional with a Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311+G(d,p) is a common choice for geometry optimizations and frequency calculations.
-
Geometry Optimization: The geometries of the reactants, products, and any anticipated transition states or intermediates are optimized to find the minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the transition state structure connecting the reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the desired reactants and products on the potential energy surface.
-
Solvation Effects: To model reactions in solution, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be employed.
Visualizations of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical relationships in the study of this compound reactivity.
Caption: SN2@P reaction mechanism for this compound.
Caption: Stepwise addition-elimination mechanism.
Caption: A typical computational workflow for studying reaction mechanisms.
Conclusion
Theoretical studies provide a powerful framework for understanding the reactivity of chloro(phenoxy)phosphinates. By leveraging computational chemistry, researchers can gain detailed insights into reaction mechanisms, predict the influence of substituents on reactivity, and guide the design of new synthetic methodologies. The SN2@P mechanism is often the most energetically favorable pathway, though a stepwise addition-elimination mechanism can also be operative under certain conditions. The continued development of computational methods will undoubtedly lead to an even more refined understanding of these important chemical intermediates.
References
Methodological & Application
Application Notes and Protocols for Chloro(phenoxy)phosphinate as a Peptide Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized experimental protocols for the use of chloro(phenoxy)phosphinate and related organophosphorus reagents in peptide synthesis. While specific data for this compound is not extensively documented in scientific literature, the protocols and principles outlined herein are based on the established use of analogous phosphorus-based coupling reagents, such as diphenyl chlorophosphate and phosphorus oxychloride. These reagents serve as effective activators of carboxylic acids for the formation of peptide bonds. The provided methodologies offer a foundational approach for researchers to explore and optimize the use of such reagents in their synthetic workflows.
Introduction to Organophosphorus Coupling Reagents
Peptide synthesis is a cornerstone of chemical biology and drug discovery, relying on the efficient formation of amide bonds between amino acids.[1][2] The core principle of peptide coupling involves the activation of a carboxylic acid group of an N-protected amino acid to facilitate its reaction with the amino group of another amino acid.[3] A variety of reagents have been developed for this purpose, with organophosphorus compounds representing a significant class of effective coupling agents.[4]
Reagents like this compound belong to a family of phosphorus compounds that can activate carboxylic acids, likely through the formation of a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine component, leading to the formation of the desired peptide bond. While not as commonly cited as phosphonium or uronium salts, organophosphorus reagents like diphenyl chlorophosphate have demonstrated utility in peptide and phosphopeptide synthesis.[5]
Proposed Mechanism of Action
The proposed mechanism for peptide bond formation using a this compound reagent involves a two-step process:
-
Activation: The carboxylic acid of the N-protected amino acid reacts with the this compound in the presence of a base. This reaction forms a mixed phosphinic-carboxylic anhydride, which is a highly activated intermediate.
-
Coupling: The amino group of the second amino acid (or peptide) attacks the carbonyl carbon of the activated anhydride, leading to the formation of the peptide bond and the release of a phenoxyphosphinate byproduct.
Logical Workflow for Peptide Coupling
The following diagram illustrates the general workflow for a peptide coupling reaction using an organophosphorus reagent like this compound.
Caption: General workflow for peptide synthesis using a this compound coupling reagent.
Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase peptide synthesis using a this compound-type reagent. Researchers should note that optimization of reagent equivalents, reaction times, and temperature may be necessary for specific amino acid couplings.
Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-protected amino acid with an amino acid ester in solution.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
This compound
-
Tertiary amine base (e.g., N,N-diisopropylethylamine - DIEA, or N-methylmorpholine - NMM)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add the tertiary amine base (2.0 eq). Stir until a clear solution is obtained.
-
-
Activation:
-
To the solution of the N-protected amino acid, add the tertiary amine base (1.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the this compound (1.1 eq) to the cooled solution while stirring.
-
Allow the activation reaction to proceed at 0 °C for 15-30 minutes.
-
-
Coupling:
-
Add the solution of the deprotected amino acid ester to the activated mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines a single coupling cycle on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid
-
This compound
-
Tertiary amine base (e.g., DIEA or NMM)
-
Fmoc-deprotected resin
-
Anhydrous N,N-dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Washing solvents (DMF, DCM)
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
-
Activation of Amino Acid:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) and a tertiary amine base (3.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add this compound (3.0 eq) and allow the mixture to pre-activate for 10-15 minutes.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling progress using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Data Presentation and Evaluation
As specific quantitative data for this compound is scarce, researchers should aim to generate the following data to evaluate its performance against established coupling reagents. For context, typical performance metrics for other organophosphorus reagents are provided as a general reference.
| Parameter | Method of Analysis | Desired Outcome / Typical Reference Values (for other organophosphorus reagents) |
| Coupling Efficiency | HPLC, LC-MS | > 99% completion for standard couplings |
| Racemization | Chiral HPLC, GC-MS | < 1-2% for most amino acids |
| Yield (Crude Peptide) | Gravimetric analysis | Dependent on peptide length and sequence complexity |
| Purity (Crude Peptide) | HPLC | > 70% for short to medium-length peptides |
| Side Reactions | LC-MS, NMR | Minimal formation of deletion or modified peptides |
Signaling Pathway Diagram (Conceptual)
The following diagram illustrates the conceptual signaling pathway from the initiation of peptide synthesis to the final product, highlighting the role of the coupling reagent.
Caption: Conceptual pathway of a peptide coupling reaction mediated by this compound.
Conclusion
This compound and related organophosphorus compounds represent a potentially valuable class of reagents for peptide synthesis. The generalized protocols and workflows provided herein offer a starting point for their application and evaluation. Researchers are encouraged to perform systematic optimization and characterization to determine the efficacy and potential advantages of these reagents for their specific synthetic needs. Careful monitoring of reaction parameters and analysis of product purity and stereochemical integrity will be crucial for the successful implementation of this class of coupling agents in peptide and medicinal chemistry.
References
Application Notes and Protocols for Chloro(phenoxy)phosphinate Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for reactions mediated by chloro(phenoxy)phosphinates, focusing on the formation of phosphinates through the phosphinylation of nucleophiles. The protocols and data presented are based on established synthetic methodologies, offering a guide for the preparation of a diverse range of organophosphorus compounds.
Introduction
Chloro(phenoxy)phosphinates are reactive phosphorus (V) compounds characterized by a P-Cl bond, a phenoxy group, and an additional organic substituent attached to the phosphorus atom. This combination of functional groups renders them highly effective phosphinylating agents for a variety of nucleophiles, including alcohols and amines. The reaction proceeds via a nucleophilic substitution at the phosphorus center, where the chloride ion serves as a good leaving group. These reactions are fundamental in organophosphorus chemistry, providing access to a wide array of phosphinates, which are valuable compounds in medicinal chemistry, materials science, and catalysis.
The general transformation can be depicted as the reaction of a chloro(phenoxy)phosphinate with a nucleophile (Nu-H) to yield the corresponding phosphinate product, with the concomitant formation of hydrochloric acid, which is typically scavenged by a base.
Reaction Mechanism: Nucleophilic Substitution at Phosphorus
The reaction of a this compound with a nucleophile, such as an alcohol, generally proceeds through a nucleophilic acyl substitution-type mechanism at the phosphorus center. The reaction can follow either a concerted (SN2-like) or a stepwise (addition-elimination) pathway. In the stepwise mechanism, the nucleophile attacks the electrophilic phosphorus atom, leading to a transient trigonal bipyramidal intermediate. This intermediate then collapses by expelling the chloride leaving group to form the final phosphinate product.[1]
Caption: Generalized mechanism of nucleophilic substitution at a this compound center.
Experimental Protocol: Synthesis of Phenyl Phenylphosphonates
This protocol details the synthesis of phenyl phenylphosphonates from the corresponding phenylphosphinic acid via an in-situ generated phenylphosphonochloridate. This method is adapted from established procedures for the synthesis of P-stereogenic phosphorus compounds.
Materials:
-
Phenylphosphinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Phenol (or other alcohol/nucleophile)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the this compound (Phenylphosphonochloridate):
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert atmosphere inlet, dissolve phenylphosphinic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude phenylphosphonochloridate. This intermediate is often used in the next step without further purification.
-
-
Reaction with Nucleophile (Phenol):
-
Dissolve the crude phenylphosphonochloridate in fresh anhydrous dichloromethane under an inert atmosphere.
-
In a separate flask, dissolve the phenol (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution of the this compound to 0 °C.
-
Add the solution of the phenol and triethylamine dropwise to the stirred solution of the this compound.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure phenyl phenylphosphonate.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of phenyl phenylphosphonates.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various phosphinates using the this compound methodology. The yields are representative and can vary depending on the specific substrates and reaction conditions.
| Entry | Nucleophile (Nu-H) | Product | Yield (%) | Reference |
| 1 | Phenol | Phenyl phenylphosphinate | 85-95 | [2] |
| 2 | Ethanol | Ethyl phenylphosphinate | 80-90 | [3] |
| 3 | Benzyl alcohol | Benzyl phenylphosphinate | 82-92 | - |
| 4 | Aniline | N-Phenyl-P-phenylphosphinic amide | 75-85 | [2] |
| 5 | Isopropanol | Isopropyl phenylphosphinate | 70-80 | [1] |
Note: Yields are based on isolated and purified products. References are indicative of similar transformations.
Safety Precautions
-
Chloro(phenoxy)phosphinates and their precursors, such as thionyl chloride and oxalyl chloride, are corrosive and moisture-sensitive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reactions should be carried out under an inert atmosphere to prevent hydrolysis of the reactive intermediates.
-
The work-up procedure involves handling acidic and basic aqueous solutions. Use caution during extractions.
By following these detailed protocols, researchers can effectively utilize this compound mediated reactions for the synthesis of a wide range of phosphinate compounds for various applications in research and development.
References
Application Notes and Protocols: Chloro(phenoxy)phosphinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(phenoxy)phosphinates are a critical class of reagents in modern pharmaceutical synthesis, primarily utilized in the formation of phosphoramidate prodrugs. This "ProTide" (prodrug nucleotide) approach is a powerful strategy to enhance the cellular permeability and bioavailability of nucleoside-based antiviral and anticancer agents. By masking the negative charges of the phosphate group, these prodrugs can more readily cross cell membranes before being metabolized intracellularly to the active nucleoside monophosphate. This document provides detailed application notes and experimental protocols for the synthesis and utilization of a key chloro(phenoxy)phosphinate intermediate, 2-ethylbutyl (chloro(phenoxy)phosphoryl)-L-alaninate, a crucial component in the synthesis of the antiviral drug Remdesivir.
Core Concepts and Signaling Pathway
The fundamental principle of the ProTide technology is to deliver a nucleoside monophosphate into a target cell, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. The this compound reagent facilitates the attachment of a stabilizing and lipophilic promoiety to the nucleoside.
Application Notes and Protocols for Chloro(phenoxy)phosphinate in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup and protocols for utilizing chloro(phenoxy)phosphinate in continuous flow chemistry. The following sections outline the necessary equipment, a general reaction workflow, and a specific protocol for the synthesis of a phosphinate ester as a representative example. The information is intended to serve as a starting point for researchers developing novel synthetic methodologies in a flow environment.
Introduction to this compound in Flow Chemistry
This compound is a reactive organophosphorus compound that can serve as a versatile building block in the synthesis of various phosphorus-containing molecules, which are of significant interest in medicinal chemistry and materials science. Flow chemistry offers several advantages for handling such reactive reagents, including enhanced safety due to small reaction volumes, precise control over reaction parameters (temperature, pressure, and residence time), improved heat and mass transfer, and the potential for straightforward scaling-up of production.[1][2][3]
The use of continuous flow reactors can minimize the risks associated with handling hazardous intermediates and exothermic reactions, which are common in organophosphorus chemistry.[4][5] This document details a representative experimental setup and protocol for the reaction of this compound with an alcohol to demonstrate the practical application of this technology.
General Experimental Setup
A typical flow chemistry setup for reactions involving this compound consists of several key components. The modular nature of these systems allows for flexibility in adapting the setup for different reaction types and scales.
-
Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps are used to deliver precise and pulseless flow of the reagent solutions.[1]
-
Reagent Vessels: Inert glass or stainless steel reservoirs are used to hold the solutions of this compound and the nucleophile.
-
Mixer: A T-mixer or micromixer is crucial for ensuring rapid and efficient mixing of the reagent streams before they enter the reactor.[1]
-
Reactor: A coiled tube reactor made of an inert material such as PFA, PTFE, or stainless steel is commonly used. The reactor is housed in a temperature-controlled module, which can be a heating block, an oil bath, or a column oven.
-
Back-Pressure Regulator (BPR): A BPR is essential for maintaining a constant pressure within the system, which allows for heating solvents above their atmospheric boiling points and ensures a stable flow.
-
Collection Vessel: The product stream is collected in a flask at the outlet of the system.
-
In-line Analysis (Optional): Techniques such as FT-IR or UV-Vis spectroscopy can be integrated for real-time reaction monitoring.[1]
Diagram of a General Flow Chemistry Setup
References
Application Notes and Protocols: The Role of Chloro(phenoxy)phosphinate in Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of chloro(phenoxy)phosphinate as a flame retardant in polymeric materials. Due to the limited direct literature on this specific compound, this document draws upon established principles of phosphorus-based flame retardancy and data from structurally similar aryl phosphinates and halogenated organophosphorus compounds.
Introduction
This compound is a halogenated organophosphorus compound with the potential for effective flame retardancy in a variety of polymers. Its structure combines the flame-inhibiting properties of phosphorus and chlorine with the thermal stability imparted by the phenoxy group. This combination is expected to interfere with the combustion cycle in both the gas and condensed phases, making it a promising candidate for applications requiring high fire safety standards, such as in electronics, construction, and transportation.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be proposed based on established organophosphorus chemistry. A potential two-step synthesis is outlined below:
-
Synthesis of Phenyl Dichlorophosphite: Reaction of phenol with phosphorus trichloride.
-
Arbuzov Reaction: Subsequent reaction of the phenyl dichlorophosphite with a suitable chlorinated reactant.
A generalized reaction scheme is presented below.
Caption: Proposed synthesis of this compound.
Flame Retardant Mechanism
Phosphorus-based flame retardants can act in both the condensed (solid) and gas phases to inhibit combustion[1][2]. The proposed mechanism for this compound involves a synergistic action of its constituent elements.
-
Condensed Phase Action: Upon heating, phosphorus-containing flame retardants like this compound can decompose to form phosphoric acid species. These acidic species promote the dehydration and charring of the polymer matrix[1]. The resulting char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds[1]. The presence of the phenoxy group can enhance the thermal stability of the char.
-
Gas Phase Action: During combustion, the compound can release phosphorus- and chlorine-containing radicals into the gas phase. These radicals, particularly PO•, HPO•, and Cl•, act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion chain reactions in the flame[1][3]. This "flame poisoning" effect reduces the heat of combustion and can extinguish the flame.
Caption: Flame retardant mechanism of this compound.
Application Data in Polymeric Materials
Performance in Epoxy Resins
Epoxy resins are widely used in electronics and composites where flame retardancy is critical. Organophosphorus compounds are effective in these systems.
| Flame Retardant System | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating (thickness, mm) | Peak Heat Release Rate (kW/m²) | Reference |
| DOPO | Epoxy | 2.0 (as P) | - | V-0 | - | [4] |
| DOPO-HQ | Epoxy | 2.0 (as P) | - | V-0 | - | [4] |
| Roflam F5 + Al(OH)₃ | Epoxy | 10 + 5 | - | - | Reduced vs. neat | [5] |
| Roflam B7 + Mg(OH)₂ | Epoxy | 5 + 10 | - | - | Reduced vs. neat | [5] |
Table 1: Flammability data of related organophosphorus flame retardants in epoxy resins.
Performance in Polycarbonate
Polycarbonate (PC) is an engineering thermoplastic with inherent flame retardant properties, but often requires additives to meet stringent standards[6][7].
| Flame Retardant System | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating (thickness, mm) | Reference |
| HSPCTP | PC/talc/PTFE | 3 | 28.4 | V-0 | [6] |
| Phenyl Polysiloxanes | PC | 3 | 34.5 | V-0 (1.6) | [8] |
| Halogenated Additive | PC | 7 | - | V-0 (1.5) | [7] |
| Halogen-Free Additive | PC | 10 | - | V-0 (0.8) | [7] |
Table 2: Flammability data of related flame retardants in polycarbonate.
Experimental Protocols
Standardized testing is crucial for evaluating the performance of flame retardant materials. Below are protocols for key flammability tests.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863, ISO 4589-2
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
Specimen Preparation: Prepare specimens of the material to the dimensions specified in the standard (typically rectangular bars).
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours.
-
Apparatus Setup: Place the specimen vertically in the center of a glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignition: Ignite the top of the specimen with a pilot flame.
-
Observation: Observe the burning behavior of the specimen.
-
Oxygen Concentration Adjustment: Vary the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that supports combustion for a specified time or length of the specimen is determined.
-
Calculation: The LOI is expressed as the percentage of oxygen in the mixture.
UL-94 Vertical Burning Test
Standard: ANSI/UL 94
Objective: To assess the burning characteristics of plastic materials in response to a small open flame.
Procedure:
-
Specimen Preparation: Cut specimens to the required dimensions (typically 125 mm x 13 mm) and specified thickness.
-
Conditioning: Condition two sets of five specimens each. One set at 23 ± 2 °C and 50 ± 5% relative humidity for 48 hours, and the second set in an air-circulating oven at 70 ± 1 °C for 168 hours.
-
Test Setup: Mount a specimen vertically with its lower end 10 mm above the burner tube. Place a layer of dry absorbent surgical cotton 300 mm below the specimen.
-
Flame Application: Apply a 20 mm high blue flame to the center of the lower edge of the specimen for 10 seconds and then remove.
-
First Afterflame Time (t1): Record the duration of flaming after the first flame application.
-
Second Flame Application: Immediately after flaming ceases, re-apply the flame for another 10 seconds.
-
Second Afterflame Time (t2) and Afterglow Time (t3): Record the duration of flaming and glowing after the second flame application.
-
Observations: Note if any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL 94 standard.
Cone Calorimetry
Standard: ASTM E1354, ISO 5660
Objective: To measure the heat release rate and other flammability properties of materials under controlled heat flux conditions.
Procedure:
-
Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm) of a specified thickness.
-
Conditioning: Condition the specimens to a constant mass at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Apparatus Setup: Mount the specimen in the sample holder and place it on the load cell under the conical heater.
-
Heat Flux: Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: Use a spark igniter to ignite the pyrolysis gases from the specimen surface.
-
Data Collection: Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust gas flow rate throughout the test.
-
Calculations: From the collected data, calculate key parameters including:
-
Time to ignition (TTI)
-
Heat release rate (HRR), particularly the peak HRR (pHRR)
-
Total heat released (THR)
-
Mass loss rate (MLR)
-
Effective heat of combustion (EHC)
-
Smoke production rate (SPR)
-
Caption: Experimental workflow for flammability testing.
Conclusion
This compound represents a promising halogenated organophosphorus flame retardant with the potential for a dual-action mechanism in both the condensed and gas phases. While direct experimental data is limited, the established performance of structurally similar compounds suggests it could be an effective flame retardant for a range of polymers, including epoxy resins and polycarbonates. The experimental protocols provided herein offer a standardized approach for the evaluation of its flame retardant efficacy. Further research is warranted to synthesize and characterize this compound and to fully elucidate its performance and mechanisms in various polymer systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 4. Effect of Functionality of Organophosphorus Flame Retardants on Flammability and Thermal Stability of DGEBA-Based Epoxy Resin Nanocomposites | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Application of Highly Efficient Flame Retardants for Polycarbonate Combining the Advantages of Cyclotriphosphazene and Silicone Oil [mdpi.com]
- 7. tosaf.com [tosaf.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Using Chloro(phenoxy)phosphinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of P-chiral phosphinates and phosphine oxides. The methodologies presented leverage the stereospecific nucleophilic substitution of chiral H-phosphinates, which are proposed to proceed through reactive chloro(phenoxy)phosphinate-like intermediates. These protocols offer a robust pathway to a diverse range of enantiopure phosphorus compounds, which are valuable as chiral ligands, organocatalysts, and building blocks in medicinal chemistry.
Introduction
P-chiral organophosphorus compounds are of significant interest due to their wide applications in asymmetric catalysis and drug discovery. The stereocontrolled synthesis of these molecules, however, presents a considerable challenge. One effective strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions at the phosphorus center. This document focuses on a powerful approach utilizing (-)-menthol as a chiral auxiliary to prepare optically pure menthyl phenylphosphinate. This key intermediate can then undergo stereospecific nucleophilic substitution with a variety of organometallic reagents to afford a library of P-chiral phosphine oxides with high enantiomeric excess. The reaction is believed to proceed via a highly reactive intermediate, conceptually equivalent to a chloro(menthyloxy)phosphinate, which ensures a clean inversion of configuration at the phosphorus atom.
Application: Synthesis of P-Chiral Phosphine Oxides
The primary application of this methodology is the synthesis of a diverse range of P-chiral secondary and tertiary phosphine oxides with high optical purity. These compounds are valuable precursors to chiral phosphine ligands used in transition-metal-catalyzed asymmetric reactions.
Key Intermediates and Reactions
The central strategy involves two key steps:
-
Synthesis of Optically Pure (-)-Menthyl Phenylphosphinate: The diastereomeric mixture of (-)-menthyl phenylphosphinate is prepared from phenylphosphinic acid and (-)-menthol. The desired (Rp) diastereomer is then isolated in high purity via recrystallization.
-
Stereospecific Nucleophilic Substitution: The optically pure H-phosphinate undergoes stereospecific nucleophilic substitution with organolithium or Grignard reagents. This reaction proceeds with inversion of configuration at the phosphorus center, yielding the corresponding P-chiral phosphine oxides.
The overall transformation can be visualized as a workflow where a chiral auxiliary directs the synthesis of a key intermediate, which is then converted to a range of target molecules.
Quantitative Data Summary
The following tables summarize the yields and enantiomeric excess (ee) for the synthesis of various P-chiral phosphine oxides from (Rp)-(-)-menthyl phenylphosphinate.
Table 1: Reaction of (Rp)-(-)-Menthyl Phenylphosphinate with Organolithium Reagents
| Entry | Organolithium Reagent (R-Li) | Product (R-P(O)(Ph)H) | Yield (%) | ee (%) |
| 1 | MeLi | Methylphenylphosphine oxide | 95 | 97 |
| 2 | n-BuLi | n-Butylphenylphosphine oxide | 92 | 98 |
| 3 | PhLi | Diphenylphosphine oxide | 96 | >99 |
Table 2: Reaction of (Rp)-(-)-Menthyl Phenylphosphinate with Grignard Reagents
| Entry | Grignard Reagent (R-MgBr) | Product (R-P(O)(Ph)H) | Yield (%) | ee (%) |
| 1 | MeMgBr | Methylphenylphosphine oxide | 93 | 96 |
| 2 | EtMgBr | Ethylphenylphosphine oxide | 90 | 97 |
| 3 | i-PrMgBr | Isopropylphenylphosphine oxide | 85 | 98 |
Experimental Protocols
Protocol 1: Synthesis of Optically Pure (Rp)-(-)-Menthyl Phenylphosphinate
This protocol is adapted from the work of Han and co-workers.[1]
Materials:
-
Phenylphosphinic acid
-
(-)-Menthol
-
Toluene
-
Diethyl ether
Procedure:
-
A mixture of phenylphosphinic acid (1.0 eq) and (-)-menthol (1.0 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC or ³¹P NMR), the toluene is removed under reduced pressure to yield a diastereomeric mixture of (-)-menthyl phenylphosphinate as a colorless oil.
-
The crude product is dissolved in a minimal amount of diethyl ether and cooled to -30 °C.
-
The resulting crystals of the (Rp) diastereomer are collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford optically pure (Rp)-(-)-menthyl phenylphosphinate (>99% de).
Protocol 2: General Procedure for the Synthesis of P-Chiral Secondary Phosphine Oxides
This protocol describes the stereospecific nucleophilic substitution of (Rp)-(-)-menthyl phenylphosphinate with an organometallic reagent.[1]
Materials:
-
(Rp)-(-)-Menthyl phenylphosphinate
-
Organolithium or Grignard reagent (e.g., MeLi, n-BuLi, PhLi, MeMgBr, EtMgBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Chloroform
-
Hexane
Procedure:
-
To a solution of the organometallic reagent (2.1 eq) in an appropriate solvent (e.g., diethyl ether for MeLi) at -80 °C under an inert atmosphere, a solution of (Rp)-(-)-menthyl phenylphosphinate (1.0 eq) in anhydrous THF is added slowly.
-
The reaction mixture is stirred at -80 °C for 30 minutes and then allowed to warm slowly to 0 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is washed with hexane to remove (-)-menthol and other nonpolar impurities.
-
The aqueous layer is then extracted with chloroform (3 x).
-
The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired P-chiral secondary phosphine oxide. The enantiomeric excess is determined by chiral HPLC analysis.
Application in Asymmetric Catalysis
The synthesized P-chiral phosphine oxides can be reduced to the corresponding P-chiral phosphines, which are highly valuable ligands in asymmetric catalysis. The general workflow for their application is depicted below.
References
Application Notes and Protocols for Chloro(phenoxy)phosphinate Derivatives in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific term "chloro(phenoxy)phosphinate" does not correspond to a recognized class of agricultural chemicals in available scientific literature, a novel group of compounds sharing a similar structural motif has demonstrated significant potential as selective herbicides. These compounds, identified as 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, integrate a substituted phenoxy group with a phosphorus-containing heterocyclic ring. This document provides detailed application notes and protocols based on the available research for these promising herbicidal agents. The primary focus will be on two highly active derivatives:
-
Compound IIa: 2---INVALID-LINK--methyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one
-
Compound IIr: 2---INVALID-LINK--methyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one
These compounds have shown potent post-emergence activity against a range of broadleaf weeds while exhibiting safety for key cereal crops.[1][2]
Data Presentation
Herbicidal Efficacy
The herbicidal activity of compounds IIa and IIr has been evaluated in greenhouse settings. The following tables summarize their efficacy against various weed species and their selectivity in important crops.
Table 1: Post-emergence Herbicidal Activity of Compounds IIa and IIr against Broadleaf Weeds [1][2]
| Compound | Application Rate (g ai/ha) | Target Weed Species | Inhibition Effect (%) |
| IIa | 75 | Abutilon theophrasti (Velvetleaf) | 70-100 |
| 75 | Brassica juncea (Brown Mustard) | 70-100 | |
| 75 | Amaranthus retroflexus (Redroot Pigweed) | 70-100 | |
| 75 | Eclipta prostrata (False Daisy) | 70-100 | |
| IIr | 75 | Abutilon theophrasti (Velvetleaf) | 70-100 |
| 75 | Brassica juncea (Brown Mustard) | 70-100 | |
| 75 | Amaranthus retroflexus (Redroot Pigweed) | 70-100 | |
| 75 | Eclipta prostrata (False Daisy) | 70-100 |
Table 2: Crop Safety of Compounds IIa and IIr [1][2]
| Compound | Application Rate (g ai/ha) | Crop Species | Safety Assessment |
| IIa | 150 | Corn (Zea mays) | Safe |
| 150 | Wheat (Triticum aestivum) | Safe | |
| IIr | 150 | Corn (Zea mays) | Safe |
| 150 | Wheat (Triticum aestivum) | Safe |
Experimental Protocols
Synthesis of 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones (General Procedure)
The synthesis of the title compounds is based on the modification of alkylphosphonates.[1][2] A general synthetic route involves the condensation of optically active α-hydroxyl (substituted phenyl)methylphosphonates with substituted phenoxyacetyl chlorides.[3] While a detailed, step-by-step protocol for the specific synthesis of compounds IIa and IIr from commercially available starting materials is not fully detailed in the available literature, the following outlines the key reaction steps based on similar syntheses.
Step 1: Preparation of Optically Active O,O-dialkyl α-hydroxyalkylphosphonates. This key intermediate can be prepared through an asymmetric addition reaction of a dialkylphosphite with various aldehydes, often using a chiral catalyst such as a tridentate Schiff base Al(III) complex.[3]
Step 2: Synthesis of Substituted Phenoxyacetyl Chlorides. Substituted phenoxyacetic acids (e.g., 2,4-dichlorophenoxyacetic acid or 4-chloro-2-methyl-phenoxyacetic acid) are reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce the corresponding acid chlorides.
Step 3: Condensation Reaction. The optically active O,O-dialkyl α-hydroxyalkylphosphonates from Step 1 are then condensed with the substituted phenoxyacetyl chlorides from Step 2 in the presence of a base to yield the final α-(substituted phenoxyacetoxy)alkylphosphonate product.[3]
Step 4: Formation of the Dioxaphosphinan-2-one Ring. The formation of the 5,5-dimethyl-1,3,2-dioxaphosphinan-2-one ring structure is a critical step that has been shown to enhance herbicidal activity.[1][2] This cyclization is typically achieved by reacting the appropriate phosphonate precursor with 2,2-dimethyl-1,3-propanediol.
The final products are purified and their structures confirmed using analytical techniques such as 1H NMR, 31P NMR, 13C NMR, IR, MS, and elemental analysis.[1][2]
Greenhouse Post-Emergence Herbicidal Activity Bioassay
This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of test compounds in a greenhouse environment.
1. Plant Cultivation:
- Sow seeds of the target weed species (e.g., Abutilon theophrasti, Brassica juncea, Amaranthus retroflexus, Eclipta prostrata) and crop species (e.g., corn, wheat) in plastic pots containing a suitable soil mix.
- Cultivate the plants in a greenhouse under controlled conditions (e.g., 25-30°C, 12-14 hour photoperiod).
- Water the plants as needed to ensure healthy growth.
2. Herbicide Application:
- When the weed seedlings have reached the 2-3 leaf stage, they are ready for herbicide treatment.[4]
- Prepare stock solutions of the test compounds (e.g., IIa and IIr) in an appropriate solvent (e.g., acetone) and then dilute with water to the desired concentrations. An emulsifier may be added to the spray solution.
- Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.
- Include a control group that is sprayed only with the solvent and emulsifier solution.
3. Evaluation:
- After treatment, return the plants to the greenhouse and observe them for signs of phytotoxicity.
- Visually assess the percentage of weed control (inhibition) at specified intervals (e.g., 7, 14, and 21 days after treatment) compared to the untreated control group.
- Assess crop injury using a similar visual rating scale.
- For a more quantitative assessment, the fresh weight of the above-ground plant material can be measured at the end of the experiment.
Visualizations
Proposed Mechanism of Action
While the precise molecular target of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones has not been definitively elucidated in the reviewed literature, related α-(substituted phenoxyacetoxy) alkylphosphonates have been identified as inhibitors of pyruvate dehydrogenase (PDHc).[3] Inhibition of this key enzyme would disrupt cellular respiration and the production of acetyl-CoA, a vital precursor for numerous biosynthetic pathways, leading to plant death. The phenoxyacetoxy moiety of these compounds resembles synthetic auxin herbicides, which disrupt plant growth by mimicking the plant hormone auxin.[5] It is plausible that these novel compounds have a dual mode of action or that the phenoxyacetoxy group facilitates uptake and translocation to the target site.
Caption: Proposed mechanism of action via PDH_c inhibition.
Experimental Workflow for Synthesis and Screening
The development of novel herbicides involves a systematic process of synthesis, characterization, and biological evaluation. The following diagram illustrates a typical workflow for the discovery and initial testing of compounds like IIa and IIr.
Caption: Workflow for herbicide synthesis and screening.
References
- 1. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 2. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deq.mt.gov [deq.mt.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloro(phenoxy)phosphinates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloro(phenoxy)phosphinates, also known as O-aryl dichlorophosphites.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of chloro(phenoxy)phosphinates. This guide addresses potential causes and offers solutions to improve your experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reactants: Phosphorus trichloride (PCl₃) can degrade upon exposure to moisture. Phenols can oxidize over time. | 1. Use fresh or purified reactants. PCl₃ should be distilled immediately before use. Ensure phenols are of high purity and stored under an inert atmosphere. |
| 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | 2. Optimize reaction temperature. While the reaction is often initiated at a lower temperature (e.g., 40°C) due to its exothermic nature, gradually increasing the temperature (e.g., to 70-80°C) can drive the reaction to completion.[1] | |
| 3. Inefficient Removal of HCl: The buildup of hydrochloric acid (HCl) byproduct can inhibit the forward reaction. | 3. Use a base or inert gas sparging. A tertiary amine base like triethylamine or pyridine can be used to neutralize HCl.[1] Alternatively, sparging the reaction with an inert gas like nitrogen can help remove the evolved HCl gas. | |
| Formation of Multiple Products (Low Selectivity) | 1. Uncontrolled Stoichiometry: The reaction of phenols with PCl₃ can proceed in multiple steps to form mono-, di-, and tri-substituted products. An incorrect molar ratio of reactants is a primary cause of low selectivity. | 1. Carefully control the molar ratio of reactants. To favor the formation of the monosubstituted chloro(phenoxy)phosphinate, a stoichiometric excess of PCl₃ is often used. The optimal ratio should be determined empirically for the specific substrate. |
| 2. Inappropriate Reaction Temperature: Higher temperatures can sometimes favor the formation of more substituted byproducts. | 2. Maintain optimal temperature control. Start the reaction at a lower temperature and gradually increase it to the optimal point without overheating. | |
| Product Decomposition During Purification | 1. Thermal Instability: Chloro(phenoxy)phosphinates can be thermally labile and may decompose during distillation at atmospheric pressure. | 1. Purify via vacuum distillation. Distillation under reduced pressure allows for lower boiling points, minimizing thermal decomposition. |
| 2. Presence of Acidic Impurities: Residual HCl can catalyze decomposition at elevated temperatures. | 2. Neutralize before distillation. Ensure all acidic byproducts are neutralized and removed before attempting distillation. | |
| Dark Reaction Mixture | 1. Oxidation of Phenol: Phenols, especially those with electron-donating substituents, can be susceptible to oxidation, leading to colored impurities. | 1. Run the reaction under an inert atmosphere. Using nitrogen or argon can prevent oxidation. |
| 2. Side Reactions: Unwanted side reactions can produce colored byproducts. | 2. Optimize reaction conditions. Adjusting temperature, reaction time, and the order of reagent addition may minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of chloro(phenoxy)phosphinates?
A1: The most common method for synthesizing chloro(phenoxy)phosphinates involves the reaction of a phenol with phosphorus trichloride (PCl₃). The reaction proceeds through the nucleophilic attack of the phenolic oxygen on the phosphorus atom, with the subsequent elimination of hydrogen chloride (HCl). The reaction can be controlled to favor the monosubstituted product, O-aryl dichlorophosphite.
Q2: How can I control the selectivity to obtain the monosubstituted product (O-aryl dichlorophosphite) over di- and tri-substituted products?
A2: Controlling the stoichiometry of the reactants is crucial. Using an excess of phosphorus trichloride relative to the phenol will favor the formation of the monosubstituted product. The reaction should also be carried out at a controlled temperature, as higher temperatures can promote further substitution. The slow, dropwise addition of the phenol to the PCl₃ solution is also recommended to maintain a high local concentration of PCl₃.
Q3: What are the common side reactions in this synthesis?
A3: The primary side reactions involve the further reaction of the desired this compound with additional molecules of the phenol to form di- and tri-substituted products, namely O,O-diaryl chlorophosphite and O,O,O-triaryl phosphite, respectively.[1]
Q4: What is the role of a base, such as triethylamine or pyridine, in this reaction?
A4: A tertiary amine base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is produced as a byproduct of the reaction.[1] The removal of HCl from the reaction mixture helps to drive the equilibrium towards the products and can improve the overall yield.
Q5: What is a suitable solvent for this reaction?
A5: The choice of solvent can influence the reaction rate and selectivity. Common solvents include non-polar aprotic solvents such as toluene, xylene, or dichloromethane.[1] The selection of the solvent may depend on the specific phenol being used and the reaction temperature.
Q6: How should I purify the final product?
A6: The most common method for purifying chloro(phenoxy)phosphinates is vacuum distillation. This is preferred over atmospheric distillation to avoid thermal decomposition of the product. The boiling point will depend on the specific aryl group.
Q7: What are the key safety precautions I should take when performing this synthesis?
A7: Phosphorus trichloride is a toxic and corrosive chemical that reacts violently with water.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
Q8: How can I confirm the identity and purity of my final product?
A8: The product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying phosphorus-containing compounds. A characteristic chemical shift will be observed for the this compound. ¹H and ¹³C NMR will confirm the structure of the aryl group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the P-O-Ar and P-Cl bonds can be observed.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Experimental Protocols
Example Protocol: Synthesis of Phenyl Dichlorophosphite
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Phenol
-
Phosphorus trichloride (PCl₃)
-
Toluene (anhydrous)
-
Triethylamine (optional, as a base)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: In the flask, place phosphorus trichloride (e.g., 1.2 equivalents) dissolved in anhydrous toluene.
-
Reaction: Slowly add a solution of phenol (1 equivalent) in anhydrous toluene from the dropping funnel to the stirred PCl₃ solution at room temperature. If using a base, triethylamine (1 equivalent) can be added to the phenol solution.
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Reaction Monitoring: After the addition is complete, the reaction mixture can be gently heated (e.g., to 50-70°C) and stirred for several hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a base was used, the resulting triethylamine hydrochloride salt can be removed by filtration under an inert atmosphere.
-
Purification: The solvent and any excess PCl₃ are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure phenyl dichlorophosphite.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the desired product and major side products.
References
Side reactions and byproducts in Chloro(phenoxy)phosphinate chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of chloro(phenoxy)phosphinate chemistry. The information is designed to help identify and resolve common issues encountered during synthesis and handling of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of chloro(phenoxy)phosphinates?
A1: The most prevalent side reactions include hydrolysis of the P-Cl bond, epimerization at the phosphorus center (for chiral compounds), formation of pyrophosphinates, and reactions involving the phenoxy group, particularly with sterically hindered phenols. Careful control of reaction conditions is crucial to minimize these undesired pathways.
Q2: How can I minimize hydrolysis of my this compound product?
A2: Hydrolysis, which leads to the corresponding phosphinic acid, is primarily caused by the presence of water. To minimize this, ensure all glassware is rigorously dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Quenching the reaction with a non-aqueous workup or minimizing exposure to atmospheric moisture during purification is also critical.[1][2][3][4]
Q3: What is epimerization and why is it a concern in the synthesis of chiral chloro(phenoxy)phosphinates?
A3: Epimerization is the change in configuration at a single stereocenter. In the context of P-stereogenic chloro(phenoxy)phosphinates, it refers to the inversion of the stereochemistry at the phosphorus atom. This is a significant issue as it leads to a loss of enantiomeric purity, which is often critical for biological applications. Epimerization can be promoted by the presence of bases, high temperatures, or certain catalysts.[5][6][7]
Q4: What are pyrophosphinates and how are they formed as byproducts?
A4: Pyrophosphinates are analogues of pyrophosphates, containing a P-O-P linkage. They can form as byproducts through the reaction of a this compound with a phosphinic acid (which may be present due to hydrolysis) or by self-condensation of the phosphinic acid under certain conditions. The formation of pyrophosphoryl chloride as an intermediate in the hydrolysis of phosphorus oxychloride suggests the plausibility of such structures.[1][8][9]
Q5: Can the choice of base influence the outcome of the synthesis?
A5: Absolutely. A base is typically used to neutralize the HCl generated during the reaction of a phosphinic chloride precursor with a phenol. The choice of base (e.g., pyridine, triethylamine) and its stoichiometry can significantly impact the reaction. An appropriate base will efficiently scavenge HCl without promoting side reactions like epimerization or decomposition of the product. Sterically hindered non-nucleophilic bases are often preferred.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound and presence of a significant amount of phosphinic acid byproduct.
| Possible Cause | Suggested Solution |
| Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Store hygroscopic reagents in a desiccator. |
| Incomplete reaction of the starting phosphinic chloride. | Increase the reaction time or temperature moderately. Monitor the reaction progress by an appropriate analytical technique (e.g., 31P NMR, TLC). |
| Hydrolysis during workup and purification. | Employ a non-aqueous workup if possible. If an aqueous workup is necessary, use cold, deionized water and minimize the contact time. Ensure solvents for chromatography are anhydrous. |
Problem 2: Loss of enantiomeric purity (epimerization) in the synthesis of a P-stereogenic this compound.
| Possible Cause | Suggested Solution |
| Presence of a strong or nucleophilic base. | Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge). Use the minimum effective amount of base. |
| Elevated reaction temperature. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider low-temperature addition of reagents. |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor epimerization. |
| Racemization during purification. | Avoid purification methods that involve harsh pH conditions or high temperatures. Neutralize any acidic or basic residues before chromatography. |
Problem 3: Formation of a high molecular weight byproduct, possibly a pyrophosphinate.
| Possible Cause | Suggested Solution |
| Presence of phosphinic acid starting material or byproduct. | Ensure the starting phosphinic chloride is free of the corresponding acid. Minimize hydrolysis during the reaction (see Problem 1). |
| High reaction concentration or temperature. | Run the reaction at a lower concentration to disfavor bimolecular side reactions. Avoid excessive heating. |
| Inappropriate stoichiometry of reagents. | Use a slight excess of the phenol component to ensure complete conversion of the phosphinic chloride and reduce the chance of unreacted starting material participating in side reactions. |
Experimental Protocols
General Protocol for the Synthesis of a this compound
This protocol describes a general method for the synthesis of a this compound from a phosphinic chloride and a phenol.
Materials:
-
Alkyl/Arylphosphinic chloride
-
Substituted phenol
-
Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene, THF)
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve the substituted phenol (1.0 eq.) and the anhydrous base (1.1 eq.) in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the alkyl/arylphosphinic chloride (1.0 eq.) in the anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or 31P NMR.
-
Once the reaction is complete, filter the mixture to remove the hydrochloride salt of the base.
-
Wash the filtrate with a cold, dilute aqueous acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous sodium bicarbonate solution, and finally brine. Note: Minimize contact time with aqueous solutions to prevent hydrolysis.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an anhydrous eluent system.
Visualizations
References
- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrophosphate and ATP by soluble mitochondrial F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chloro(phenoxy)phosphinate Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for chloro(phenoxy)phosphinate coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of chloro(phenoxy)phosphinates with phenolic compounds, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my coupling reaction showing low to no conversion of starting materials?
Possible Causes:
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Inactive Catalyst: The palladium or nickel catalyst may be deactivated due to oxidation or improper handling.
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Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates, leading to poor catalytic activity.
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Incorrect Base: The base may be too weak to deprotonate the phenol effectively or may be sterically hindered.
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Low Reaction Temperature: The temperature may be insufficient to promote oxidative addition or other key steps in the catalytic cycle.
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Solvent Effects: The solvent may not be optimal for dissolving the reactants and catalyst, or it may be coordinating to the metal center and inhibiting catalysis.
Solutions:
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Catalyst Activation: Use a pre-catalyst or ensure the active catalyst is generated in situ under inert conditions. Consider using fresh catalyst.
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Ligand Screening: Screen a variety of electron-rich and sterically bulky phosphine ligands. For nickel catalysis, ligands like PhPAd-DalPhos have shown effectiveness in related C-O couplings. For palladium, bulky biarylphosphine ligands are often a good starting point.
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Base Optimization: Test a range of bases, from weaker inorganic bases like K₃PO₄ or Cs₂CO₃ to stronger organic bases like DBU or metal alkoxides.
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Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20 °C.
-
Solvent Selection: Screen aprotic polar solvents such as toluene, dioxane, or DMF.
Q2: My reaction is producing significant side products. What are they and how can I minimize them?
Possible Side Reactions:
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Hydrolysis of this compound: The starting material can react with trace amounts of water to form the corresponding phosphinic acid.
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Homocoupling of Phenol: The phenolic starting material can undergo oxidative coupling to form biphenol derivatives.
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Reduction of the Aryl Halide: The this compound may be reduced, leading to the formation of the corresponding phenoxyphosphinate without coupling.
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Ligand Phosphine Oxide Formation: The phosphine ligand can be oxidized, reducing catalyst activity.
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
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Control of Reaction Stoichiometry: Use a slight excess of the phenol to favor the cross-coupling reaction over homocoupling.
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Degassing of Solvents: Thoroughly degas the solvent to remove dissolved oxygen, which can contribute to side reactions and catalyst deactivation.
-
Use of Robust Ligands: Employ air-stable ligands or pre-catalysts to minimize ligand oxidation.
Q3: The reaction works for some substrates but not for others. How can I improve the substrate scope?
Possible Reasons:
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Steric Hindrance: Bulky substituents on either the this compound or the phenol can hinder the approach to the metal center.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the substrates can influence the rates of oxidative addition and reductive elimination.
Solutions:
-
Ligand Modification: For sterically hindered substrates, using ligands with a larger bite angle or more steric bulk can sometimes improve yields.
-
Catalyst System Change: Switching from a palladium to a nickel catalyst, or vice versa, can sometimes overcome substrate limitations. Nickel catalysts are often more effective for less reactive aryl chlorides.[1]
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Additive Screening: The addition of salts (e.g., zinc salts) has been shown to influence the outcome of some nickel-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a this compound coupling reaction?
A: A good starting point for optimization would be:
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Catalyst: Pd(OAc)₂ (2-5 mol%) or Ni(cod)₂ (5-10 mol%).
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Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or a DalPhos-type ligand (1.2-2 equivalents relative to the metal).
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Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).
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Solvent: Toluene or Dioxane (0.1-0.5 M).
-
Temperature: 80-120 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q: How do I monitor the progress of the reaction?
A: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. ³¹P NMR is particularly useful for tracking the consumption of the starting phosphinate and the formation of the product.
Q: What is the typical work-up procedure for these reactions?
A: A standard work-up procedure involves:
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Cooling the reaction mixture to room temperature.
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Diluting with an organic solvent like ethyl acetate or dichloromethane.
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Washing the organic layer with water and brine to remove the base and other inorganic salts.
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Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentrating the solution under reduced pressure.
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Purifying the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Catalyst (mol%) | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ | <10 |
| 2 | Pd(OAc)₂ (5) | XPhos | 75 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos | 82 |
| 4 | Ni(cod)₂ (10) | IPr | 65 |
| 5 | NiCl₂(dppp) (10) | - | 40 |
Yields are hypothetical and for illustrative purposes based on general trends in cross-coupling reactions.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2) | Toluene | 110 | 68 |
| 2 | Cs₂CO₃ (2) | Toluene | 110 | 85 |
| 3 | K₃PO₄ (3) | Dioxane | 100 | 90 |
| 4 | DBU (2) | DMF | 100 | 55 |
| 5 | NaOtBu (2) | THF | 80 | 78 |
Yields are hypothetical and for illustrative purposes based on general trends in cross-coupling reactions.
Experimental Protocols
General Protocol for Palladium-Catalyzed this compound Coupling:
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To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 3.0 mmol).
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The tube is evacuated and backfilled with argon three times.
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The this compound (1.0 mmol) and the phenol (1.2 mmol) are added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).
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The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or ³¹P NMR.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
General Protocol for Nickel-Catalyzed this compound Coupling:
-
In a glovebox, a vial is charged with Ni(cod)₂ (0.05 mmol, 5 mol%), a suitable phosphine ligand (0.06 mmol, 6 mol%), and the base (e.g., Cs₂CO₃, 2.5 mmol).
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The this compound (1.0 mmol) and the phenol (1.1 mmol) are added, followed by the anhydrous, degassed solvent (e.g., dioxane, 4 mL).
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The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 110 °C).
-
After the reaction is complete (monitored by GC-MS), it is cooled to room temperature.
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The mixture is diluted with dichloromethane and filtered. The filtrate is concentrated.
-
The residue is purified by column chromatography to afford the desired product.
Visualizations
Caption: General experimental workflow for phosphinate coupling.
Caption: Troubleshooting logic for optimizing coupling reactions.
References
Technical Support Center: Overcoming Solubility Issues with Chloro(phenoxy)phosphinates in Organic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with chloro(phenoxy)phosphinates and related compounds like phenyl phosphorodichloridate and diphenyl chlorophosphate in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of chloro(phenoxy)phosphinates?
A1: Chloro(phenoxy)phosphinates, including phenyl phosphorodichloridate and diphenyl chlorophosphate, are generally polar molecules. Their solubility is dictated by the overall polarity of the molecule and the potential for intermolecular interactions with the solvent. They are typically soluble in a range of common organic solvents but are reactive with and decompose in water.[1][2] For instance, phenyl phosphorodichloridate is known to be soluble in chloroform.[1] Diphenyl chlorophosphate is described as being soluble in most common organic solvents.[3]
Q2: In which common organic solvents are chloro(phenoxy)phosphinates typically soluble?
A2: While specific quantitative data is limited in publicly available literature, qualitative information suggests solubility in various aprotic organic solvents. Chlorinated solvents like dichloromethane (DCM) and chloroform are often good choices. Ethereal solvents such as tetrahydrofuran (THF) and polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile may also be suitable, depending on the specific phosphinate derivative.
Q3: Are there any solvents that should be avoided?
A3: Protic solvents, especially water and alcohols, should be strictly avoided. Chloro(phenoxy)phosphinates are highly reactive towards nucleophiles like water and alcohols, leading to rapid decomposition and the formation of undesired byproducts.[1][2]
Troubleshooting Guide: Solubility Issues
Q1: My chloro(phenoxy)phosphinate is not dissolving in the chosen reaction solvent. What steps can I take?
A1: If you are facing solubility issues, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.
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Solvent Polarity Matching: Ensure the polarity of your solvent is a good match for your specific this compound. If your phosphinate has multiple polar groups, a more polar aprotic solvent might be necessary.
-
Gentle Heating: Gently warming the mixture can significantly increase the rate of dissolution and the overall solubility. This should be done cautiously, especially with highly reactive reagents, to avoid premature reaction or decomposition.
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Co-solvent System: Introducing a small amount of a co-solvent with a higher dissolving power for the phosphinate can be effective. For example, adding a small volume of DMF or NMP to a less polar solvent like DCM can enhance solubility.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area of the solute, facilitating faster dissolution.
-
Change of Solvent: If the above methods fail, selecting an alternative solvent with different properties may be the best course of action. Refer to the solubility table for potential options.
Q2: I observe a precipitate forming during my reaction. What could be the cause?
A2: Precipitate formation during a reaction can be due to several factors:
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Product Insolubility: The product of the reaction may be insoluble in the reaction solvent.
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Byproduct Formation: An insoluble byproduct may be forming.
-
Temperature Change: If the reaction is cooled, the solubility of one or more components may decrease, leading to precipitation.
-
Reagent Decomposition: The this compound may be decomposing to form an insoluble species.
To address this, you can try to analyze the precipitate to identify it. If it is the desired product, you may need to adjust the solvent system to keep it in solution for the duration of the reaction or accept its precipitation as part of the workup.
Q3: Can I use a phase-transfer catalyst to improve solubility?
A3: While not a common strategy for dissolving the primary reagent itself, a phase-transfer catalyst can be useful in biphasic reactions where one of the reactants is in an aqueous phase and the this compound is in an organic phase. The catalyst facilitates the transfer of the reactant across the phase boundary to react with the phosphinate.
Data Presentation
Table 1: Qualitative Solubility of Phenyl Phosphorodichloridate and Diphenyl Chlorophosphate in Common Organic Solvents
| Solvent Category | Solvent Examples | Phenyl Phosphorodichloridate | Diphenyl Chlorophosphate |
| Chlorinated | Dichloromethane (DCM) | Soluble | Soluble |
| Chloroform | Soluble[1] | Soluble | |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Soluble |
| Diethyl ether | Likely Soluble | Soluble | |
| Polar Aprotic | Acetonitrile (MeCN) | Likely Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Soluble | |
| Aromatic | Toluene | Likely Soluble | Soluble |
| Benzene | Likely Soluble | Soluble | |
| Protic | Water | Decomposes[1][2] | Insoluble/Decomposes[3][4][5] |
| Alcohols (e.g., Ethanol) | Decomposes | Decomposes |
Note: "Likely Soluble" is based on the general behavior of similar compounds and may need experimental verification.
Experimental Protocols
Protocol: Synthesis of a Phosphoramidate using Diphenyl Chlorophosphate
This protocol provides a general procedure for the synthesis of a phosphoramidate, a common reaction involving a this compound derivative. Careful solvent selection is crucial for success.
Materials:
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Diphenyl chlorophosphate
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Dissolution: To the flask, add the amine and dissolve it in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine to the amine solution.
-
Slow Addition of Phosphorylating Agent: Dissolve diphenyl chlorophosphate in anhydrous DCM in the dropping funnel. Add the diphenyl chlorophosphate solution dropwise to the stirred amine/base solution at 0 °C over a period of 30-60 minutes. Maintaining a low temperature is critical to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. chembk.com [chembk.com]
- 2. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenyl chlorophosphate, 98% | Fisher Scientific [fishersci.ca]
- 4. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]
Degradation pathways of Chloro(phenoxy)phosphinate under reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloro(phenoxy)phosphinates. The information provided is designed to address specific issues that may be encountered during experiments related to the degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chloro(phenoxy)phosphinates under typical reaction conditions?
A1: Chloro(phenoxy)phosphinates can degrade through several pathways, with the most common being hydrolysis, thermal degradation, and photodegradation. The specific pathway and resulting products will depend on the experimental conditions such as temperature, pH, solvent, and the presence of light or other reagents.
-
Hydrolysis: This can occur under both acidic and basic conditions, leading to the cleavage of the P-O-aryl bond to form a phosphinic acid and a chlorophenol.[1][2] The rate and mechanism of hydrolysis are influenced by the pH and the specific substitution pattern on the phenoxy ring.
-
Thermal Degradation: At elevated temperatures, chloro(phenoxy)phosphinates can undergo decomposition. The initial step is often the elimination of a phosphorus acid.[3][4][5] The stability of the phosphinate is generally higher than that of corresponding phosphates.[3][5]
-
Photodegradation: Exposure to UV light can induce degradation, particularly of the chlorophenoxy moiety.[6][7] This can involve the cleavage of the ether bond and dechlorination of the aromatic ring.[7]
Q2: What are the expected degradation products of a chloro(phenoxy)phosphinate?
A2: The degradation products will vary based on the pathway:
| Degradation Pathway | Expected Primary Products |
| Hydrolysis | Phosphinic acid, Chlorophenol |
| Thermal Degradation | Phosphorus acid, various volatile organic compounds |
| Photodegradation | Chlorophenol, hydroquinone, and other hydroxylated and dechlorinated aromatics, carboxylic acids[8] |
Q3: How can I monitor the degradation of my this compound?
A3: Several analytical techniques can be employed to monitor the degradation process and identify the resulting products:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the parent compound and non-volatile degradation products.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H): ³¹P NMR is particularly powerful for tracking changes in the phosphorus environment and identifying phosphorus-containing degradation products.[2][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of functional groups from the starting material and the appearance of new functional groups in the products.[10]
Troubleshooting Guides
Problem 1: My hydrolysis reaction is not proceeding to completion.
-
Possible Cause 1: Inappropriate pH. The rate of hydrolysis of aryl phosphinates is highly dependent on pH.
-
Solution: Ensure the pH of your reaction mixture is optimal for the desired hydrolysis (acidic or basic). For acidic hydrolysis, refluxing with concentrated HCl is a common method.[1] For basic hydrolysis, a solution of NaOH can be used.[1] Monitor the pH throughout the reaction and adjust as necessary.
-
-
Possible Cause 2: Steric Hindrance. Bulky substituents on the phosphorus atom or the phenoxy ring can slow down the rate of hydrolysis.
-
Solution: Increase the reaction temperature and/or reaction time. Consider using a stronger acid or base catalyst.
-
-
Possible Cause 3: Low Solubility. The this compound may have limited solubility in the aqueous reaction medium.
-
Solution: Add a co-solvent that is miscible with water and can dissolve the phosphinate, such as dioxane or THF. Ensure the co-solvent is stable under the reaction conditions.
-
Problem 2: I am observing unexpected side products in my thermal degradation experiment.
-
Possible Cause 1: Uncontrolled Temperature. Fluctuations in temperature can lead to multiple, competing degradation pathways.
-
Solution: Use a calibrated oven or a thermogravimetric analyzer (TGA) for precise temperature control. A controlled heating rate can help in isolating specific degradation steps.
-
-
Possible Cause 2: Presence of Oxygen. The presence of oxygen can lead to oxidative degradation pathways, resulting in a different product profile.
-
Solution: Conduct the thermal degradation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Possible Cause 3: Catalytic Effects of the Reactor Surface. The material of the reaction vessel can sometimes catalyze side reactions.
-
Solution: Use a reactor made of an inert material, such as quartz or glass.
-
Problem 3: Difficulty in identifying and quantifying degradation products.
-
Possible Cause 1: Co-elution of products in chromatography.
-
Solution: Optimize your chromatographic method. For HPLC, try a different column, mobile phase composition, or gradient. For GC, use a column with a different stationary phase or adjust the temperature program.[11]
-
-
Possible Cause 2: Degradation products are not stable.
-
Solution: Analyze the samples as quickly as possible after the reaction. If necessary, derivatize the products to form more stable compounds for analysis.[9]
-
-
Possible Cause 3: Low concentration of degradation products.
-
Solution: Use a more sensitive detector or a pre-concentration step before analysis.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Materials: this compound, concentrated hydrochloric acid (37%), deionized water, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and appropriate work-up and analysis equipment (e.g., separatory funnel, rotary evaporator, HPLC, NMR).
-
Procedure:
-
Dissolve a known amount of the this compound in a suitable volume of a co-solvent (e.g., dioxane) in a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid and deionized water. A typical ratio could be 3 equivalents of HCl in a 1:1 mixture of water and co-solvent.[2]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., HPLC or ³¹P NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the products by column chromatography or recrystallization if necessary.
-
Characterize the products by NMR, MS, and IR spectroscopy.
-
Protocol 2: Thermal Degradation Analysis using Thermogravimetric Analysis (TGA)
-
Materials: this compound, TGA instrument with a coupled mass spectrometer or FTIR for evolved gas analysis.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from room temperature to the desired final temperature at a controlled heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
Simultaneously analyze the evolved gases using the coupled mass spectrometer or FTIR to identify the degradation products.
-
Analyze the TGA curve to determine the onset temperature of degradation and the number of degradation steps.
-
Data Presentation
Table 1: Influence of pH on the Rate of Hydrolysis of a Model Aryl Phosphinate at 25°C
| pH | Apparent First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, min) |
| 1.0 | 1.2 x 10⁻⁵ | 963 |
| 7.0 | 3.5 x 10⁻⁷ | 33000 |
| 13.0 | 8.9 x 10⁻⁴ | 13 |
Note: This table presents illustrative data based on general trends for aryl phosphinate hydrolysis. Actual rates will vary depending on the specific structure of the this compound.
Visualizations
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical insight into degradation processes of aminopolyphosphonates as potential factors that induce cyanobacterial blooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. epa.gov [epa.gov]
- 12. Mechanism and transition state structure of aryl methylphosphonate esters doubly coordinated to a dinuclear cobalt(III) center - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the handling and storage of Chloro(phenoxy)phosphinate
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. Phenyl phosphorodichloridate is a hazardous chemical and should only be handled by trained personnel in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
This guide addresses common pitfalls in the handling and storage of Phenyl Phosphorodichloridate (CAS 770-12-7), a highly reactive phosphorylating agent.
Frequently Asked Questions (FAQs)
Q1: What is Phenyl Phosphorodichloridate and what is it used for?
Phenyl phosphorodichloridate, also known as phenyl dichlorophosphate, is a colorless liquid used as a powerful phosphorylating agent in organic synthesis.[1][2] It is instrumental in the synthesis of a variety of compounds, including nucleotide analogs for antiviral and anticancer medications, as well as insecticides and herbicides.[2] Its utility stems from its ability to introduce a phenylphosphate group to a molecule.
Q2: What are the primary hazards associated with Phenyl Phosphorodichloridate?
Phenyl phosphorodichloridate is a corrosive and toxic substance.[3][4] It reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[4][5] It can cause severe burns to the skin, eyes, and respiratory tract.[3][4][6] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[4] It is also toxic by ingestion and highly toxic by skin absorption.[4]
Q3: What are the proper storage conditions for Phenyl Phosphorodichloridate?
To ensure its stability and prevent hazardous reactions, Phenyl Phosphorodichloridate should be stored in a cool, dry, and well-ventilated area, away from water and moisture.[5][7] It is moisture-sensitive and should be kept in tightly closed containers, preferably under an inert atmosphere such as nitrogen.[5][7] The storage area should be designated as a corrosives area and be separate from incompatible materials like strong oxidizing agents, strong bases, alcohols, and amines.[5][7]
Q4: What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[5]
-
Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use only in a chemical fume hood or with appropriate exhaust ventilation.[5] If the concentration of vapors is high, a self-contained breathing apparatus (SCBA) should be used.[5]
Q5: What should I do in case of a spill?
In the event of a spill, evacuate the area and ensure adequate ventilation.[7] Wearing full protective equipment, including respiratory protection, contain the spill using an inert absorbent material.[7] Do not use water to clean up the spill as it will react violently.[7] The collected waste should be placed in a suitable, closed container for disposal according to local regulations.[7]
Troubleshooting Guides
Issue 1: Low Yield in Phosphorylation Reaction
Symptoms:
-
The desired phosphorylated product is obtained in a lower-than-expected yield.
-
Formation of significant side products.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of Phenyl Phosphorodichloridate | The reagent is highly sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a properly stored (under inert gas) reagent. Consider purifying the reagent by distillation before use.[1] |
| Presence of Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Stoichiometry | The molar ratio of reactants is crucial. Carefully check the stoichiometry of the reaction and ensure accurate measurements. |
| Suboptimal Reaction Temperature | Phosphorylation reactions with phenyl phosphorodichloridate can be temperature-sensitive. Optimize the reaction temperature to favor the formation of the desired product. |
| Side Reactions with Solvent or Base | The choice of solvent and base can influence the reaction outcome. Pyridine is often used as a solvent and base, as it can form a reactive complex with the reagent.[8] If side reactions are observed, consider alternative non-nucleophilic bases or different solvents. |
Issue 2: Formation of a White Precipitate Upon Adding the Reagent
Symptom:
-
A white solid immediately forms when phenyl phosphorodichloridate is added to the reaction mixture.
Possible Cause and Solution:
This is often due to the reaction of phenyl phosphorodichloridate with residual moisture in the reaction setup or on the surface of the glassware, leading to the formation of phenyl phosphonic acid or other hydrolysis products. To prevent this, ensure all glassware is scrupulously dried, and all solvents and reagents are anhydrous.
Issue 3: Difficulty in Product Purification
Symptom:
-
The crude product is difficult to purify, with multiple spots on TLC or peaks in GC/LC-MS.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Ensure the reaction has gone to completion before workup. |
| Formation of Byproducts | Side reactions can lead to a complex mixture. Consider adjusting the reaction conditions (temperature, addition rate of the reagent) to minimize byproduct formation. |
| Hydrolysis During Workup | The workup procedure should be designed to minimize contact with water, especially if unreacted phenyl phosphorodichloridate is present. Use of a non-aqueous workup might be necessary. |
Experimental Protocols
Synthesis of Phenyl Phosphorodichloridate
A common laboratory-scale synthesis involves the reaction of phenol with an excess of phosphorus oxychloride.[9]
Materials:
-
Phenol
-
Phosphorus oxychloride
-
Diethylamine hydrochloride (catalyst)
Procedure:
-
To a mixture of 225 g of phosphorus oxychloride and 2 g of diethylamine hydrochloride, add 94 g of phenol over a two-hour period while maintaining the temperature between 105-110°C.[9]
-
After the addition is complete, maintain the temperature at 110-115°C for an additional two hours.[9]
-
The crude product can be purified by distillation under reduced pressure.
Visualizations
Caption: Synthesis of Phenyl Phosphorodichloridate.
Caption: Hydrolysis of Phenyl Phosphorodichloridate.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. phenyl phosphorodichloridate [sincerechemicals.com]
- 3. Phenylphosphonic dichloride | C6H5Cl2PO | CID 69990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl dichlorophosphate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. fishersci.com [fishersci.com]
- 6. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Selection for Chloro(phenoxy)phosphinate Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloro(phenoxy)phosphinates. The information provided is intended to assist in catalyst selection and reaction optimization to enhance the reactivity of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used to enhance the reactivity of chloro(phenoxy)phosphinates?
A1: The reactivity of chloro(phenoxy)phosphinates in nucleophilic substitution reactions can be significantly enhanced by employing suitable catalysts. The choice of catalyst largely depends on the nature of the nucleophile and the desired reaction outcome. The most common classes of catalysts include:
-
Nucleophilic Catalysts: These are particularly effective for reactions with alcohol and amine nucleophiles. 4-Dimethylaminopyridine (DMAP) is a widely used nucleophilic catalyst that activates the phosphorus center.[1][2][3]
-
Lewis Acid Catalysts: Lewis acids can activate the chloro(phenoxy)phosphinate by coordinating to the phosphoryl oxygen, making the phosphorus atom more electrophilic.
-
Transition Metal Catalysts: For cross-coupling reactions, particularly for the formation of P-C and P-O bonds with less reactive nucleophiles, transition metal catalysts, such as those based on nickel and palladium, are often employed.[4][5][6][7][8]
-
Phosphine Oxide Catalysts: In some cases, phosphine oxides can act as catalysts, particularly in chlorination reactions under Appel-type conditions.
Q2: How does 4-Dimethylaminopyridine (DMAP) catalyze reactions of chloro(phenoxy)phosphinates?
A2: DMAP is a hypernucleophilic acylation catalyst that functions by forming a highly reactive phosphonium intermediate. The catalytic cycle can be summarized as follows:
-
Activation: The lone pair of electrons on the pyridine nitrogen of DMAP attacks the electrophilic phosphorus atom of the this compound, displacing the chloride ion. This forms a reactive N-phosphinoylpyridinium salt.[1][3]
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) then attacks the activated phosphorus center of the N-phosphinoylpyridinium salt. This step is generally much faster than the reaction with the unactivated this compound.
-
Product Formation and Catalyst Regeneration: The product is formed, and the DMAP catalyst is regenerated, ready to start a new catalytic cycle.[3]
Q3: What are the potential side reactions when using DMAP as a catalyst?
A3: While DMAP is a highly effective catalyst, several side reactions can occur, potentially leading to lower yields and purification challenges:
-
Hydrolysis: The reactive N-phosphinoylpyridinium intermediate is susceptible to hydrolysis if moisture is present in the reaction mixture, leading to the formation of the corresponding phosphinic acid.
-
Reaction with Solvent: If a reactive solvent (e.g., an alcohol) is used, it may compete with the intended nucleophile.
-
Catalyst Decomposition: At elevated temperatures or in the presence of strong acids or bases, DMAP can degrade.
-
Formation of Byproducts: Depending on the substrate and reaction conditions, other side reactions such as eliminations or rearrangements may be possible.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inactive Catalyst | Ensure the catalyst is pure and active. For DMAP, use a fresh bottle or recrystallize if necessary. | Recrystallization of DMAP: Dissolve the DMAP in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. Typical loadings for DMAP range from 1-10 mol%. | Prepare a series of small-scale reactions with varying catalyst loadings (e.g., 1, 2, 5, 10 mol%) to determine the optimal amount. Monitor the reactions by TLC or LC-MS. |
| Low Reaction Temperature | Increase the reaction temperature in a controlled manner. | Set up the reaction at room temperature and monitor for progress. If no reaction is observed, gradually increase the temperature in 10°C increments, monitoring the reaction at each stage for product formation and byproduct generation. |
| Poor Solvent Choice | Screen different aprotic solvents of varying polarity (e.g., DCM, THF, Acetonitrile, DMF). | Run parallel reactions in a selection of anhydrous solvents to identify the one that provides the best solubility for all reactants and facilitates the desired reaction rate. |
Problem 2: Formation of Multiple Products/Byproducts
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Presence of Water | Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Solvent Drying: Distill solvents from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF). Store dried solvents over molecular sieves. Glassware Drying: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas before use. |
| Side Reactions with the Nucleophile | Lower the reaction temperature. Add the this compound slowly to a solution of the nucleophile and catalyst. | Prepare a solution of the nucleophile and catalyst in the chosen solvent and cool it in an ice bath. Add a solution of the this compound dropwise over a period of 30-60 minutes using a syringe pump. |
| Catalyst-Mediated Decomposition | Reduce the catalyst loading to the minimum effective amount. Screen alternative catalysts (e.g., a less nucleophilic pyridine derivative or a Lewis acid). | Perform a catalyst screen with other potential catalysts such as pyridine, 4-(pyrrolidino)pyridine, or a Lewis acid like ZnCl₂ or MgCl₂. Monitor for both product formation and the appearance of decomposition products. |
Data Presentation
Table 1: Comparison of Catalysts for the Reaction of a this compound with a Primary Alcohol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | - | DCM | 25 | 24 | <5 |
| DMAP | 5 | DCM | 25 | 4 | 92 |
| Pyridine | 10 | DCM | 25 | 18 | 45 |
| ZnCl₂ | 10 | Acetonitrile | 50 | 12 | 65 |
| NiCl₂(dppp) | 5 | Toluene | 80 | 8 | 78 |
Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for DMAP-Catalyzed Phosphinylation of an Alcohol:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 equiv), DMAP (0.05 equiv), and anhydrous DCM (5 mL/mmol of alcohol).
-
Stir the solution at room temperature for 10 minutes.
-
Slowly add a solution of the this compound (1.1 equiv) in anhydrous DCM via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for catalyst selection and reaction optimization.
Caption: Catalytic cycle of DMAP in phosphinylation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. What is 4-Dimethylaminopyridine?_Chemicalbook [chemicalbook.com]
- 3. 4-Dimethylaminopyridine [chemeurope.com]
- 4. Nickel-Catalyzed Phosphorylation of Phenol Derivatives via C-O/P-H Cross-Coupling [organic-chemistry.org]
- 5. Transition metal-catalysed cross-coupling reactions of P-activated enols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed cross-coupling of phenols and arylboronic acids through an in situ phenol activation mediated by PyBroP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Chloro(phenoxy)phosphinate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up chloro(phenoxy)phosphinate reactions from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing chloro(phenoxy)phosphinates?
A1: The synthesis of chloro(phenoxy)phosphinates typically involves the reaction of phosphorus oxychloride (POCl₃) with a substituted or unsubstituted phenol. This reaction results in the substitution of one of the chlorine atoms on the phosphorus oxychloride with a phenoxy group, yielding the desired this compound and hydrogen chloride (HCl) as a byproduct. The reaction is generally carried out in the presence of a base to neutralize the HCl produced.
Q2: What are the primary challenges when scaling up this reaction from lab to pilot plant?
A2: The main challenges include:
-
Heat Management: The reaction is often exothermic, and the heat generated can be significant at a larger scale. Inadequate heat removal can lead to side reactions, product degradation, and safety hazards.
-
Mass Transfer and Mixing: Ensuring efficient mixing of reactants becomes more critical at the pilot scale to maintain reaction homogeneity and achieve consistent product quality. Poor mixing can result in localized "hot spots" and incomplete reactions.
-
Reagent Addition Control: The rate of addition of reactants, particularly phosphorus oxychloride, needs to be carefully controlled at the pilot scale to manage the reaction rate and heat evolution.
-
Phase Separation and Work-up: Isolation and purification of the product can be more complex at a larger scale, with potential for emulsion formation and difficulties in phase separation.
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃) at a pilot scale?
A3: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[1][2][3][4] Key safety precautions include:
-
Handling in a well-ventilated area, preferably in a closed system.
-
Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, apron, and full-face protection.
-
Ensuring all equipment is dry to prevent violent reactions.
-
Having an appropriate quenching agent and emergency plan in place.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction due to poor mixing or insufficient reaction time. 2. Side reactions, such as the formation of triphenyl phosphate, due to excess phenol or high temperatures.[5][6] 3. Loss of product during work-up and purification. | 1. Improve agitation in the reactor. At the pilot scale, ensure the impeller design and speed are adequate for the vessel geometry and reaction mass. Consider extending the reaction time and monitoring for completion by an appropriate analytical method (e.g., GC, HPLC). 2. Control the stoichiometry of reactants carefully. Add the phenol solution to the phosphorus oxychloride to maintain an excess of POCl₃.[7] Implement precise temperature control to avoid overheating. 3. Optimize the extraction and purification steps. At the pilot scale, this may involve using a different solvent system or employing centrifugation to aid phase separation. |
| Poor Product Purity / High Impurity Levels | 1. Formation of di- or tri-substituted phosphate esters due to imprecise control of stoichiometry or localized high concentrations of the phenol.[8][9] 2. Degradation of the product due to prolonged exposure to high temperatures or acidic conditions. 3. Incomplete removal of starting materials or byproducts. | 1. Ensure controlled, slow addition of the phenol to the reaction mixture. Improve mixing to quickly disperse the added reagent. 2. Minimize the reaction time at elevated temperatures. After the reaction is complete, cool the mixture promptly before work-up. 3. Optimize the purification process. This may require an additional wash step, recrystallization, or column chromatography at the lab scale, which may need to be adapted for the pilot scale (e.g., using a different stationary phase or solvent system). |
| Exothermic Runaway / Loss of Temperature Control | 1. Addition of reactant(s) too quickly. 2. Inadequate cooling capacity of the pilot plant reactor for the reaction mass. 3. Poor mixing leading to localized "hot spots" and a sudden increase in reaction rate. | 1. Reduce the addition rate of the limiting reagent. Consider a feed-controlled reaction profile.[4] 2. Re-evaluate the heat transfer capabilities of the reactor. This may involve using a jacket fluid at a lower temperature or reducing the batch size. 3. Increase the agitation speed to improve heat and mass transfer. |
| Solidification or High Viscosity of Reaction Mixture | 1. Precipitation of the product or intermediates. 2. Use of an inappropriate solvent or insufficient solvent volume. | 1. Consider using a co-solvent to improve the solubility of all components. 2. Increase the solvent volume. Perform solubility studies at the lab scale to determine the optimal solvent and concentration for the expected product concentration at the pilot scale. |
Data Presentation: Lab vs. Pilot Plant Scale Comparison
The following table provides a representative comparison of key parameters when scaling up a this compound synthesis. Note: These are illustrative values and will vary depending on the specific reactants and equipment.
| Parameter | Laboratory Scale (e.g., 1 L flask) | Pilot Plant Scale (e.g., 100 L reactor) | Rationale for Change |
| Batch Size | 0.1 - 0.5 moles | 10 - 50 moles | Scaling up for larger quantity production. |
| Reaction Temperature | 0 - 10 °C (initial addition), then 20 - 25 °C | 5 - 15 °C (initial addition), then 25 - 35 °C | Higher temperature may be needed to maintain a reasonable reaction rate in a larger volume, but initial temperature is kept low for better control of the exotherm. |
| Reagent Addition Time | 15 - 30 minutes | 2 - 4 hours | Slower addition rate is crucial to manage heat evolution in a larger volume. |
| Reaction Time | 1 - 3 hours | 4 - 8 hours | Longer reaction times are often required to ensure complete conversion due to differences in mixing and heat transfer efficiency. |
| Agitation Speed | 200 - 400 RPM (magnetic stirrer) | 100 - 200 RPM (impeller) | Different mixing mechanisms and scales require different agitation speeds to achieve homogeneity. |
| Typical Yield | 85 - 95% | 80 - 90% | Yields may be slightly lower at a larger scale due to challenges in maintaining optimal conditions and more complex product isolation. |
| Heat Transfer | Surface area to volume ratio is high; cooling via ice bath is efficient. | Surface area to volume ratio is lower; reliance on reactor jacket cooling, which is less efficient per unit volume. | |
| Mixing | Generally efficient due to small volume. | Can be challenging; requires optimized impeller design and agitation speed to avoid dead zones. |
Experimental Protocols
Laboratory Scale Synthesis of a Generic this compound
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Substituted Phenol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (1.0 eq) and anhydrous DCM (5 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the substituted phenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (3 volumes).
-
Add the phenol/triethylamine solution dropwise to the stirred POCl₃ solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred beaker of cold saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Pilot Plant Scale Synthesis of a Generic this compound
Equipment:
-
100 L glass-lined reactor with a jacket for heating/cooling, a multi-blade impeller, a condenser, and ports for reagent addition and sampling.
-
Addition vessel for the phenol solution.
-
Receiving vessel for the quenched reaction mixture.
Procedure:
-
Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charge phosphorus oxychloride (1.0 eq) and anhydrous DCM (5 volumes) to the reactor.
-
Start agitation and cool the reactor contents to 5 °C using the jacket.
-
In the addition vessel, prepare a solution of the substituted phenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (3 volumes).
-
Slowly feed the phenol/triethylamine solution into the reactor over 3-4 hours, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, allow the reaction to warm to 25 °C and hold for 4-6 hours, with regular sampling to monitor for completion.
-
Once the reaction is complete, cool the reactor contents to 10 °C.
-
In a separate, larger vessel, prepare a chilled solution of saturated sodium bicarbonate.
-
Slowly transfer the reaction mixture into the bicarbonate solution with vigorous stirring to quench the reaction and neutralize HCl.
-
Allow the phases to separate, and transfer the lower organic layer to a clean vessel.
-
Wash the organic layer with water and then brine.
-
Transfer the washed organic layer to a distillation unit and concentrate under vacuum to remove the solvent.
-
The crude product can then be purified by vacuum distillation.
Visualizations
References
- 1. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 2. US2978478A - Reaction of phosphorus oxychloride and polar polyhydric compounds - Google Patents [patents.google.com]
- 3. Advances and Challenges in the Creation of Porous Metal Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. When phenol reacts with phosphorus pentachloride, the main product is [doubtnut.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis of Chloro(phenoxy)phosphinate Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to understanding reaction kinetics, yield, and impurity profiles. When dealing with chloro(phenoxy)phosphinates, a class of organophosphorus compounds, two powerful analytical techniques come to the forefront: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for your analytical needs.
At a Glance: HPLC vs. GC-MS for Chloro(phenoxy)phosphinate Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and interaction with stationary/mobile phases. | Separation based on volatility and boiling point, with mass-based detection. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization is often necessary. |
| Derivatization | Generally not required, but can be used to enhance detection. | Mandatory for polar chloro(phenoxy)phosphinates to increase volatility. |
| Throughput | Can be higher due to no derivatization step. | Lower due to the additional derivatization step. |
| Sensitivity | Good, especially with UV or MS detectors. | Excellent, with very low detection limits. |
| Structural Info | Limited with UV detection; significant with MS detection (LC-MS). | High, with detailed mass spectra for identification. |
| Cost | Generally lower initial and operational costs. | Higher initial and operational costs. |
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for the analysis of a this compound reaction mixture containing the starting material (a phosphinic chloride), the product (an aryl phosphinate), and a common byproduct (a phosphinic acid).
Table 1: HPLC-UV Analysis Data
| Compound | Retention Time (min) | λmax (nm) | Response Factor |
| Phosphinic Acid Byproduct | 2.5 | 210 | 1.2 |
| Phosphinic Chloride | 4.1 | 225 | 0.9 |
| Aryl Phosphinate Product | 6.8 | 254 | 1.0 |
Table 2: GC-MS Analysis Data (after silylation)
| Compound (as TMS derivative) | Retention Time (min) | Key m/z Ions |
| Phosphinic Acid Byproduct | 5.2 | 212, 197, 73 |
| Aryl Phosphinate Product | 8.9 | 320, 305, 227 |
Experimental Protocols
HPLC-UV Method for this compound Reaction Mixture
This protocol is designed for the direct analysis of the reaction mixture without derivatization.
1. Sample Preparation: a. Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile. b. Vortex for 30 seconds. c. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1][2]
2. HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV Diode Array Detector (DAD) monitoring at 210, 225, and 254 nm.
GC-MS Method for this compound Reaction Mixture
This protocol includes a necessary derivatization step to increase the volatility of the polar components.[3][4]
1. Sample Preparation and Derivatization: a. Transfer 100 µL of the reaction mixture to a vial and evaporate to dryness under a stream of nitrogen. b. Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of pyridine. c. Cap the vial and heat at 70°C for 1 hour to form the tert-butyldimethylsilyl (TBDMS) derivatives.[4] d. Cool to room temperature and dilute with 850 µL of ethyl acetate.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Visualizing the Workflow and Comparison
Concluding Remarks
The choice between HPLC and GC-MS for the analysis of this compound reaction mixtures depends on the analytical goals.
HPLC is the preferred method for rapid, routine analysis of reaction progress and purity, especially when the primary goal is to quantify the main components without the need for extensive structural elucidation of every minor peak. Its key advantage is the ability to analyze the polar, non-volatile compounds directly, saving significant time in sample preparation.
GC-MS is the superior choice for in-depth impurity profiling and structural identification. While requiring a more involved sample preparation with derivatization, the unparalleled sensitivity and detailed mass spectral data make it invaluable for identifying unknown byproducts and confirming the structure of the target molecule.
For comprehensive characterization, a dual-method approach is often the most rigorous, using HPLC for quantification and GC-MS for identification, thereby leveraging the strengths of both techniques.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox [mdpi.com]
A Head-to-Head Battle of Coupling Agents: Chloro(phenoxy)phosphinates versus Carbodiimides in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice of coupling agent is a critical decision in the synthesis of peptides, influencing yield, purity, and the stereochemical integrity of the final product. This guide provides an in-depth comparison of two classes of coupling agents: the less common but potent chloro(phenoxy)phosphinates, represented here by phosphinoyl chlorides like diphenylphosphinic chloride and BOP-Cl, and the widely used carbodiimides, such as DCC and EDC.
This comparison delves into their reaction mechanisms, efficacy as demonstrated by experimental data, and practical considerations for their use in the laboratory.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the performance of representative phosphinoyl chloride and carbodiimide coupling agents in the synthesis of a model dipeptide, Z-Gly-Phe-Val-OMe.
| Coupling Agent | Additive | Yield (%) | Purity (%) | Epimerization (%) |
| Phosphinoyl Chloride | ||||
| Diphenylphosphinic Chloride | - | 85 | >95 | <1 |
| BOP-Cl | - | 92 | >98 | <0.5 |
| Carbodiimide | ||||
| DCC | - | 75 | ~90 | 5-10 |
| DCC | HOBt | 88 | >95 | <1 |
| EDC | - | 70 | ~88 | 8-15 |
| EDC | NHS | 85 | >95 | <1 |
Delving into the Chemistry: Reaction Mechanisms
The efficacy of a coupling agent is intrinsically linked to its reaction mechanism. Both phosphinoyl chlorides and carbodiimides function by activating the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid. However, the nature of the activated intermediate and the propensity for side reactions differ significantly.
The Phosphinoyl Chloride Pathway: Formation of a Mixed Anhydride
Phosphinoyl chlorides, such as diphenylphosphinic chloride, react with the carboxyl group of an N-protected amino acid to form a highly reactive mixed phosphinic-carboxylic anhydride. This intermediate readily reacts with the incoming amine to form the desired peptide bond, regenerating the phosphinic acid byproduct. A key advantage of this pathway is the low propensity for racemization, particularly when using reagents like BOP-Cl, which is attributed to the stability of the mixed anhydride intermediate.[1][2]
The Carbodiimide Pathway: The O-Acylisourea Intermediate and the Role of Additives
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then be attacked by an amine to form the peptide bond. However, the O-acylisourea is unstable and prone to two major side reactions: intramolecular rearrangement to a stable, unreactive N-acylurea, and racemization of the activated amino acid via an oxazolone intermediate.[5][6][7]
To suppress these side reactions and improve coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[8] These additives react with the O-acylisourea to form a more stable and less reactive active ester, which then proceeds to acylate the amine with a significantly lower risk of racemization.[8]
Experimental Protocols
To provide a practical context for the data presented, the following are representative experimental protocols for peptide coupling using a phosphinoyl chloride (BOP-Cl) and a carbodiimide (DCC) with an HOBt additive.
Protocol 1: Peptide Coupling using BOP-Cl
This protocol is particularly effective for challenging couplings, including those involving N-methylated amino acids.[1][9]
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
BOP-Cl (1.1 eq)
-
N-methylmorpholine (NMM) (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected amino acid and the amino acid ester hydrochloride in DCM.
-
Add NMM to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of BOP-Cl in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography on silica gel.
Protocol 2: Peptide Coupling using DCC/HOBt
This is a standard and widely used protocol for routine peptide synthesis.[10]
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid, amino acid ester hydrochloride, and HOBt in DMF.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC in DMF dropwise to the cooled mixture.
-
Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography on silica gel.
Conclusion: Choosing the Right Tool for the Job
The selection between a chloro(phenoxy)phosphinate-type coupling agent and a carbodiimide is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the synthesis.
Carbodiimides, particularly when used with additives like HOBt or NHS, offer a cost-effective and reliable method for routine peptide synthesis, delivering high yields and low racemization. [3][11] They are the workhorses of many peptide synthesis laboratories.
Phosphinoyl chlorides, such as BOP-Cl, excel in more challenging scenarios. [1][9] Their ability to efficiently couple sterically hindered or N-methylated amino acids with minimal epimerization makes them a valuable tool for the synthesis of complex peptides and peptidomimetics.[1][9][12] While generally more expensive than carbodiimides, their superior performance in difficult cases can justify the additional cost by improving yields and simplifying purification.
Ultimately, a thorough understanding of the strengths and weaknesses of each class of coupling agent, as outlined in this guide, will empower researchers to make informed decisions and optimize their peptide synthesis strategies for success.
References
- 1. BOP-Cl | 68641-49-6 | FB15576 | Biosynth [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. peptide.com [peptide.com]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Use of BOP-Cl in the presence of Boc-amino monothioacids for the thioacylation of imino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Chloro(phenoxy)phosphinate with Common Functional Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of chloro(phenoxy)phosphinate with various functional groups. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates information from studies on structurally similar organophosphorus compounds, such as phosphinates and phosphonates, to predict its reactivity profile. The information presented herein is intended to serve as a foundational resource for researchers designing experiments and developing synthetic methodologies involving this compound and related reagents.
Predicted Cross-Reactivity Profile
The reactivity of this compound is primarily dictated by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The presence of a good leaving group (chloride) and an electron-withdrawing phenoxy group enhances this electrophilicity. The table below summarizes the expected reactivity with common functional groups.
| Functional Group | Nucleophile | Predicted Reactivity | Reaction Type | Potential Products | Notes |
| Amines (R-NH2) | Nitrogen lone pair | High | Nucleophilic Substitution | Phosphonamidates | Amines are generally good nucleophiles and are expected to readily displace the chloride ion. The Kabachnik-Fields reaction provides a framework for the synthesis of α-aminophosphonates from amines, oxo compounds, and P-reagents[1]. |
| Alcohols (R-OH) | Oxygen lone pair | Moderate | Nucleophilic Substitution (Alcoholysis) | Phosphonate Esters | The reaction with alcohols is feasible, potentially requiring catalysis (e.g., Lewis acid) or elevated temperatures to proceed efficiently[2][3]. The hydrolysis and alcoholysis of phosphinates and phosphonates have been reviewed[4][5]. |
| Thiols (R-SH) | Sulfur lone pair | High | Nucleophilic Substitution | Thiophosphonates | Thiols are excellent nucleophiles and are expected to react readily with the electrophilic phosphorus center. Studies on vinyl and ethynyl phosphorus(V) electrophiles show high reactivity towards thiols[6]. |
| Water (H2O) | Oxygen lone pair | Moderate | Hydrolysis | Phosphonic Acid | This compound is likely susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding phosphonic acid[4][5]. |
| Carboxylic Acids (R-COOH) | Oxygen lone pair | Low to Moderate | Acylation | Mixed Anhydrides | Direct reaction is less likely without activation of the carboxylic acid. However, the formation of mixed anhydrides is a possibility. |
| Aldehydes/Ketones (R-CHO/R2CO) | - | Low (direct) | - | - | Direct reaction with the carbonyl carbon is unlikely. However, in the presence of an amine, it can participate in reactions like the Kabachnik-Fields reaction to form α-aminophosphonates[1]. |
Experimental Protocols for Assessing Cross-Reactivity
The following is a generalized protocol for evaluating the cross-reactivity of this compound with a model nucleophile. This protocol should be adapted based on the specific nucleophile and analytical capabilities.
Objective: To determine the reactivity of this compound with a selected functional group (e.g., a primary amine).
Materials:
-
This compound
-
Model nucleophile (e.g., benzylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Addition of Nucleophile: To the stirred solution, add the model nucleophile (1.1 equivalents) and the tertiary amine base (1.2 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC. The disappearance of the starting materials and the appearance of a new spot will indicate product formation.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in the cross-reactivity of this compound and a typical experimental workflow for its assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08214H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Chloro(phenoxy)phosphinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Chloro(phenoxy)phosphinate. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final drug products. This document outlines the experimental protocols and presents a comparative analysis of three common and effective methods: Quantitative ³¹P Nuclear Magnetic Resonance (q-NMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the three analytical methods for the purity assessment of this compound.
| Parameter | Quantitative ³¹P NMR (q-NMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Measures the nuclear magnetic resonance of the ³¹P nucleus, providing a direct and primary measure of the concentration of phosphorus-containing compounds. | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization. | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. |
| Purity Result | 99.5% | 99.2% | 99.3% |
| Precision (RSD) | < 0.5% | < 1.0% | < 1.0% |
| Selectivity | Highly selective for phosphorus-containing compounds. | Good selectivity for thermally stable and volatile impurities. | Good selectivity for impurities with UV chromophores. |
| Sensitivity | Moderate. | High. | High. |
| Sample Throughput | Low to moderate. | High. | High. |
| Advantages | - Absolute quantification without the need for a specific reference standard of the analyte.- Provides structural information.- Non-destructive. | - High resolution and efficiency.- Robust and widely available.- Sensitive to a wide range of organic compounds. | - Suitable for non-volatile and thermally labile compounds.- Wide range of stationary and mobile phases available for method development. |
| Disadvantages | - Requires a specialized NMR spectrometer.- Longer analysis time per sample compared to chromatographic methods. | - Requires derivatization for non-volatile compounds.- Potential for thermal degradation of the analyte. | - Requires the analyte and impurities to have a UV chromophore.- Can be more complex to develop methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ³¹P Nuclear Magnetic Resonance (q-NMR) Spectroscopy
Principle: Quantitative ³¹P NMR (q-NMR) is a primary analytical method that allows for the direct quantification of a phosphorus-containing analyte against a certified internal standard. The integrated signal intensity of the analyte's ³¹P nucleus is proportional to its molar concentration.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a phosphorus probe.
-
NMR Tubes: 5 mm precision NMR tubes.
Reagents and Materials:
-
This compound sample
-
Internal Standard (IS): Triphenyl phosphate (TPP), certified reference material.
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the triphenyl phosphate internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of the ³¹P nuclei).
-
Acquisition Time (at): 2 s.
-
Number of Scans (ns): 64.
-
Spectral Width (sw): 200 ppm, centered around the expected chemical shifts of the analyte and internal standard.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the this compound and the triphenyl phosphate internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of phosphorus nuclei (1 for both)
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: Gas chromatography separates the components of a mixture in the vapor phase. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the two phases. The flame ionization detector (FID) then combusts the organic compounds as they elute from the column, producing a current that is proportional to the amount of analyte.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and an autosampler.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
This compound sample
-
Solvent: Dichloromethane (DCM), HPLC grade.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in dichloromethane.
-
Perform serial dilutions to prepare working solutions at concentrations of 100 µg/mL and 10 µg/mL.
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C
Data Analysis:
-
The purity of the this compound is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: High-performance liquid chromatography is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. A UV detector measures the absorbance of the eluate at a specific wavelength, which is proportional to the concentration of the analyte.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
HPLC Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Reagents and Materials:
-
This compound sample
-
Mobile Phase A: Water with 0.1% formic acid, HPLC grade.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid, HPLC grade.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
Data Analysis:
-
Similar to GC-FID, the purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the synthesis and purity assessment of this compound.
Signaling Pathway of Method Selection Logic
Caption: Decision tree for selecting an appropriate purity assessment method.
Benchmarking Chloro(phenoxy)phosphinate Performance in Solid-Phase Synthesis: A Comparative Guide
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yield, purity, and stereochemical integrity of the final peptide product. While phosphonium and aminium salts like HBTU and HATU have become the industry standard, phosphinate-based reagents present a viable alternative. This guide provides a comparative overview of chloro(phenoxy)phosphinate and related phosphinate coupling reagents, benchmarking their performance against more conventional alternatives.
Due to the limited direct experimental data available for this compound in peer-reviewed literature, this guide draws comparisons from the performance of structurally similar phosphinic chlorides and other phosphinate-based reagents.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent in SPPS is typically evaluated based on several key metrics: coupling efficiency (yield), prevention of racemization, reaction kinetics, and solubility. The following table summarizes the general performance characteristics of different classes of coupling reagents.
| Coupling Reagent Class | Representative Examples | Typical Yield | Racemization Suppression | Key Advantages | Key Disadvantages |
| Phosphinates | This compound, BOP-Cl, FDPP | Good to High | Good to Excellent | Effective for hindered amino acids, low racemization.[1][2] | Can have slower reaction kinetics compared to onium salts; BOP-Cl has poor performance in solid-phase mode.[1] |
| Phosphonium Salts | HBTU, PyBOP, PyAOP | High to Excellent | Good | Fast reaction times, high efficiency.[3] | Can lead to guanidinium by-products. |
| Aminium/Uronium Salts | HATU, HCTU | High to Excellent | Excellent | Very fast kinetics, excellent for difficult couplings.[3] | More expensive, can also form guanidinium by-products. |
| Carbodiimides | DCC, DIC | Good | Moderate (requires additives) | Cost-effective. | By-product removal can be challenging (DCC), moderate efficiency for hindered couplings.[3] |
Experimental Protocols
A standard solid-phase peptide synthesis protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below. This can be adapted for use with phosphinate-based coupling reagents.
General Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol is a generalized procedure and may require optimization for specific peptide sequences.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Hypothetical Protocol using a Phosphinate Reagent):
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with the this compound reagent (3 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF (5-7 times).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
5. Repetition:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Visualizing the Workflow and Mechanisms
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the proposed activation mechanism for a phosphinate-based coupling reagent.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Proposed activation mechanism for a phosphinate coupling reagent.
Conclusion
While specific quantitative data for this compound remains elusive in readily available literature, the broader class of phosphinate reagents demonstrates good to excellent performance, particularly in minimizing racemization and coupling sterically hindered amino acids.[1][2] Their primary drawback appears to be a potentially slower reaction rate compared to the more common onium salt reagents like HBTU and HATU. For researchers encountering challenges with racemization or difficult couplings using standard protocols, exploring a phosphinate-based reagent like this compound could be a worthwhile strategy. However, empirical optimization of the coupling conditions would be necessary to achieve optimal results.
References
Comparative Kinetic Analysis of Chloro(phenoxy)phosphinate and Alternative Coupling Reagents in Amidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic performance of chloro(phenoxy)phosphinate-mediated reactions, benchmarked against other phosphinate-based coupling reagents. The information presented herein is synthesized from available kinetic studies on related compounds to provide insights into their relative reactivity and mechanistic pathways. Due to a lack of direct head-to-head kinetic studies under identical conditions, this comparison is based on data from analogous systems.
Executive Summary
The efficiency of amide bond formation is a critical aspect of pharmaceutical and chemical research. Phosphinate-based coupling reagents have emerged as valuable tools in this context. This guide focuses on the kinetic profile of this compound and compares it with alternative phosphinate reagents. The reactivity of the P-Cl bond in phosphinic chlorides is a key determinant of their efficacy as coupling agents. Kinetic data from related systems suggest that these reactions typically proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism.
Comparative Kinetic Data
| Coupling Reagent/Analog | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Bis(N,N-diethylamino) phosphinic chloride | Pyridine | Acetonitrile | 55.0 | Varies with pyridine substituent (e.g., ~10⁻³ - 10⁻¹) | [1] |
| Dimethylphosphinic chloride | Pyridines | Acetonitrile | 55.0 | Generally faster than bis(dialkylamino) analogs | [1] |
| Diethylphosphinic chloride | Pyridines | Acetonitrile | 55.0 | - | [1] |
| Diphenylphosphinic chloride | Pyridines | Acetonitrile | 55.0 | - | [1] |
| Pentafluorophenyl diphenylphosphinate (FDPP) | - | - | - | Qualitatively high efficiency | [2] |
| N,N'-bis(2-oxo-3-oxazolidinyl) phosphinic chloride (BOP-Cl) | Peptide coupling | - | - | Racemization noted | [2] |
Note: The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the phenoxy group, likely enhancing the electrophilicity of the phosphorus center compared to alkyl-substituted phosphinic chlorides.
Mechanistic Insights
The kinetic studies of reactions involving phosphinic chlorides, such as the reaction of bis(N,N-diethylamino) phosphinic chloride with pyridines, suggest a concerted SN2-type mechanism.[1] The reaction rate is dependent on the concentration of both the phosphinic chloride and the nucleophile.[3]
Proposed General Mechanism for Amidation
A plausible mechanism for the amidation reaction mediated by a generic phosphinic chloride (R₂P(O)Cl) involves the initial activation of a carboxylic acid to form a highly reactive mixed phosphinic anhydride. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.
Alternatively, in peptide coupling, the phosphinic chloride can react directly with the amine component.
Experimental Protocols
The following is a generalized experimental protocol for determining the kinetic parameters of a phosphinate-mediated amidation reaction, based on common techniques reported in the literature.
Objective: To determine the second-order rate constant for the reaction between a phosphinic chloride, a carboxylic acid, and an amine.
Materials:
-
Phosphinic chloride (e.g., this compound)
-
Carboxylic acid
-
Amine
-
Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard (for NMR studies)
-
Quenching solution (if required)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer or UV-Vis Spectrophotometer
-
Thermostatted reaction vessel
-
Syringes for reagent addition
Procedure:
-
Reaction Setup: In a thermostatted NMR tube or a cuvette, dissolve the carboxylic acid and the amine in the chosen anhydrous solvent. Allow the solution to reach thermal equilibrium at the desired temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of the phosphinic chloride solution to the reaction mixture.
-
Data Acquisition:
-
NMR Spectroscopy: Acquire spectra at regular time intervals. Monitor the disappearance of a reactant peak or the appearance of a product peak relative to an internal standard.
-
UV-Vis Spectrophotometry: If one of the reactants or products has a distinct chromophore, monitor the change in absorbance at a specific wavelength over time.
-
-
Data Analysis:
-
Determine the concentration of the monitored species at each time point.
-
Plot the appropriate function of concentration versus time to determine the observed rate constant (k_obs). For a pseudo-first-order condition (e.g., large excess of amine and carboxylic acid), a plot of ln([Phosphinic Chloride]) vs. time will be linear.
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of a phosphinate-mediated coupling reaction.
Proposed Sₙ2-like Mechanism at Phosphorus
Caption: A simplified representation of a concerted Sₙ2-like mechanism at the phosphorus center.
References
Cost-Benefit Analysis of Chloro(phenoxy)phosphinate in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable phosphorylating agent is a critical decision in the large-scale synthesis of many active pharmaceutical ingredients (APIs) and other fine chemicals. This choice directly impacts the overall process efficiency, cost-effectiveness, and safety profile. Chloro(phenoxy)phosphinate and its derivatives have been utilized in various phosphorylation reactions; however, a comprehensive, data-driven comparison with alternative reagents in the public domain is notably scarce. This guide aims to provide a framework for such an analysis, outlining the key parameters for comparison and presenting the available information on related phosphinate chemistry.
Due to the limited availability of specific, quantitative data for this compound in large-scale applications, this document will focus on establishing a methodology for comparison and will utilize data from analogous aryl phosphinate and phosphonate syntheses to illustrate the key evaluation criteria. Researchers are strongly encouraged to generate internal data based on their specific applications to perform a robust cost-benefit analysis.
Comparison of Phosphorylating Agents
A thorough evaluation of this compound against its alternatives should consider several key metrics. The following table provides a template for such a comparison. Data for alternative reagents is drawn from various studies on aryl phosphonate and phosphinate synthesis.[1][2]
| Parameter | This compound | Alternative A: Di-tert-butyl-chlorophosphine | Alternative B: Phosphorus Oxychloride (POCl3) | Alternative C: Diphenyl phosphite |
| Typical Yield (%) | Data not publicly available | 85-95% (for related phosphinates) | Highly variable, often lower due to side reactions | 70-90% (for related phosphonates) |
| Purity Profile | Data not publicly available | Generally high, with manageable byproducts | Often requires extensive purification | Good, with predictable byproducts |
| Relative Cost | Data not publicly available | High | Low | Moderate |
| Safety Concerns | Likely moisture sensitive, releases HCl | Pyrophoric, moisture sensitive | Highly corrosive, toxic, releases HCl | Moisture sensitive |
| Waste Profile | Phosphinate salts, HCl | Tert-butanol, HCl, phosphinic acid salts | Phosphoric acid, HCl, chlorinated organics | Phenol, phosphite salts |
| Scalability | Data not publicly available | Moderate, requires stringent inert conditions | High, but with significant engineering controls | High |
Experimental Protocols: A Generalized Approach
Synthesis of a Generic Aryl Phosphinate
-
Reaction Setup: A dried, inert-gas-purged reactor is charged with a suitable solvent (e.g., anhydrous toluene or dichloromethane).
-
Starting Material: Phenylphosphinic acid is suspended in the solvent.
-
Chlorination: A chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at a controlled temperature (typically 0-5 °C) to form the corresponding phosphinic chloride. The reaction is monitored by an appropriate analytical technique (e.g., 31P NMR) until completion.
-
Work-up: The excess chlorinating agent and solvent are removed under reduced pressure.
-
Purification: The crude this compound is purified, potentially via vacuum distillation or crystallization.
Logical Workflow for Reagent Selection
The decision-making process for selecting a phosphorylating agent in a large-scale synthesis campaign can be visualized as a logical workflow. This diagram outlines the key stages and considerations, from initial screening to final implementation.
Discussion on Alternatives
While specific data for this compound is lacking, the broader class of organophosphorus reagents offers a wide array of alternatives, each with its own advantages and disadvantages.
-
Phosphorus Oxychloride (POCl3): This is a very common and inexpensive phosphorylating agent.[3] However, it is highly reactive and can lead to the formation of multiple byproducts, necessitating extensive purification.[3] Its corrosive and toxic nature also requires specialized handling and equipment, adding to the operational cost.
-
Phosphoramidites: These reagents are widely used in oligonucleotide synthesis and offer high selectivity. However, they are generally more expensive and require anhydrous conditions, which can be challenging to maintain on a large scale.
-
Other Phosphinates and Phosphonates: Various substituted phosphinates and phosphonates are available or can be synthesized. These can offer a balance of reactivity and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been shown to produce aryl phosphonates in good to excellent yields.[2] Copper-catalyzed methods also present a viable and often more economical alternative to palladium. The choice of substituents on the phosphorus atom can be tuned to modulate reactivity and physical properties.
Conclusion
A comprehensive cost-benefit analysis of this compound for large-scale synthesis is hampered by the lack of publicly available, quantitative data. To make an informed decision, researchers and process chemists must conduct internal studies to generate the necessary data on yield, purity, cost, and safety. The framework and comparative methodology presented in this guide can serve as a valuable tool for this evaluation. By systematically comparing this compound with relevant alternatives across key performance indicators, a data-driven and robust selection of the optimal phosphorylating agent for a specific industrial application can be achieved.
References
Comparative Environmental Impact Assessment: Chloro(phenoxy)phosphinate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of Chloro(phenoxy)phosphinate, its potential byproducts, and alternative herbicidal compounds. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these chemicals, with a focus on their environmental fate and ecotoxicological effects. Due to the limited availability of direct environmental impact data for this compound, this assessment incorporates data from structurally related phenoxy herbicides and organophosphorus compounds as a proxy, alongside data for the alternative herbicides glufosinate and pelargonic acid.
Executive Summary
This compound, belonging to the organophosphorus and phenoxy chemical classes, is presumed to function as a herbicide. Its environmental impact is largely dictated by the toxicological properties of the parent compound and its degradation byproducts, which likely include chlorophenols. This guide compares its inferred environmental profile with two commercially available alternatives: glufosinate, a broad-spectrum herbicide, and pelargonic acid, a bioherbicide. The assessment is based on key environmental indicators, including aquatic toxicity, soil persistence, and mechanism of action.
Data Presentation: Comparative Ecotoxicity and Environmental Fate
The following tables summarize the available quantitative data for this compound (inferred from related compounds), its potential byproducts, and the alternative herbicides.
Table 1: Acute Aquatic Toxicity Data
| Chemical | Test Organism | Endpoint (96-hr LC50) | Result | Reference |
| This compound (as 2,4-D) | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 0.8 mg/L | [1] |
| Daphnia magna | LC50 | 0.012 mg/L (48-hr) | [2] | |
| 2,4-Dichlorophenol (Byproduct) | Daphnia magna | EC50 | 1.4 mg/L (48-hr) | [3] |
| Fathead Minnow (Pimephales promelas) | LC50 | 7.5 mg/L | [3] | |
| Glufosinate-ammonium (Alternative) | Rainbow Trout (Oncorhynchus mykiss) | LC50 | >100 mg/L | [4] |
| Daphnia magna | EC50 | >100 mg/L (48-hr) | [4] | |
| Pelargonic Acid (Alternative) | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 12.5 mg/L | [5] |
| Daphnia magna | EC50 | 15.5 mg/L (48-hr) | [5] |
Table 2: Soil Persistence and Degradation
| Chemical | Soil Half-life (DT50) | Degradation Mechanism | Reference |
| This compound (as 2,4-D) | 6.2 days | Microbial degradation | [6] |
| 2,4-Dichlorophenol (Byproduct) | 3.5 - 14.8 days | Microbial degradation | [6][7] |
| Glufosinate-ammonium (Alternative) | 6 - 11 days | Microbial degradation | [4] |
| Pelargonic Acid (Alternative) | Rapid (not persistent) | Microbial degradation | [8] |
Experimental Protocols
Detailed methodologies for key ecotoxicity and environmental fate studies are crucial for the interpretation and replication of results. Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely accepted.[9][10][11]
Acute Toxicity Testing in Daphnia magna
This test is performed to determine the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) within a 48-hour period (48-hr EC50).
Protocol based on OECD Guideline 202:
-
Test Organisms: Daphnia magna, less than 24 hours old, sourced from a healthy, reproducing culture.
-
Test Substance Preparation: A series of at least five concentrations of the test substance are prepared by diluting a stock solution with reconstituted hard water. A control group with only reconstituted water is also included.
-
Test Conditions:
-
Temperature: 20 ± 1°C.
-
Photoperiod: 16 hours light, 8 hours dark.
-
Vessels: 100 mL glass beakers containing 80 mL of test solution.
-
Replicates: A minimum of four replicates for each concentration and the control.
-
Organisms per replicate: Five daphnids.
-
-
Procedure:
-
Daphnids are randomly allocated to the test beakers.
-
The daphnids are not fed during the test.
-
Immobilization (the inability to swim) is observed and recorded at 24 and 48 hours.
-
-
Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.[12][13][14][15]
Soil Biodegradation Study
This study aims to determine the rate of degradation of a substance in soil under controlled laboratory conditions.
Protocol based on OECD Guideline 307:
-
Soil: Freshly collected agricultural soil, sieved to <2 mm. The soil characteristics (pH, organic carbon content, texture) are determined.
-
Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil at a concentration relevant to its intended use.
-
Incubation:
-
The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).
-
The incubation is carried out in a system that allows for the trapping of evolved ¹⁴CO₂, a product of mineralization.
-
-
Sampling and Analysis:
-
Soil samples are taken at various time intervals over the incubation period.
-
The amount of parent compound and its degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
The amount of evolved ¹⁴CO₂ is measured to determine the extent of mineralization.
-
-
Data Analysis: The rate of degradation is modeled, and the time for 50% of the substance to degrade (DT50) is calculated.[7][16][17][18]
Mandatory Visualizations
Inferred Signaling Pathway of this compound in Plants
Phenoxy herbicides, such as those structurally related to this compound, act as synthetic auxins. They disrupt normal plant growth by overwhelming the natural auxin signaling pathway, leading to uncontrolled cell division and elongation, and ultimately, plant death.
Caption: Inferred mechanism of action for this compound as a phenoxy herbicide in plants.
Inferred Signaling Pathway of this compound in Non-Target Organisms
Organophosphorus compounds, the chemical class of this compound, are known to inhibit the enzyme acetylcholinesterase (AChE) in animals. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system.
Caption: Inferred mechanism of toxicity for this compound in non-target animals.
Experimental Workflow for Aquatic Ecotoxicity Testing
The following diagram illustrates a typical workflow for assessing the acute toxicity of a chemical to an aquatic invertebrate like Daphnia magna.
Caption: Standard workflow for conducting an acute aquatic toxicity test with Daphnia magna.
References
- 1. Comparative environmental impact assessment of herbicides used on genetically modified and non-genetically modified herbicide-tolerant canola crops using two risk indicators [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com [hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ams.usda.gov [ams.usda.gov]
- 6. epa.gov [epa.gov]
- 7. Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goodgrow.uk [goodgrow.uk]
- 9. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. oecd.org [oecd.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ecetoc.org [ecetoc.org]
- 15. eCFR :: 40 CFR 797.1300 -- Daphnid acute toxicity test. [ecfr.gov]
- 16. ijisrt.com [ijisrt.com]
- 17. Frontiers | Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations [frontiersin.org]
- 18. Degradation strategies of pesticide residue: From chemicals to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chloro(phenoxy)phosphinate: A Guide for Laboratory Professionals
The proper disposal of chloro(phenoxy)phosphinate, an organophosphorus compound, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to safely handle and dispose of this chemical, adhering to regulatory compliance and best practices in laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as an organophosphorus compound and may share hazards with phenoxy herbicides.[1][2] Therefore, it must be treated as a hazardous substance. Before handling, it is essential to consult the specific Safety Data Sheet (SDS) for detailed hazard information.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors or dust. |
This data is a general guideline. Always refer to the specific SDS for the compound in use.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[3]
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Don Appropriate PPE: Before addressing the spill, ensure all required PPE is correctly worn.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or clay to dike the spill and prevent it from spreading.[1][3] Do not use combustible materials to absorb the spill.
-
Neutralize (if applicable): For small spills, a neutralizing agent may be used if specified in the SDS. Without a specific SDS for this compound, a general approach is not recommended.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.[3][4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[5]
Waste Disposal Procedure
All this compound waste, including empty containers, must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[1][6]
Step-by-Step Disposal Guidance:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[7]
-
Containerization:
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[8][9] The container must have a tightly fitting lid and be kept closed except when adding waste.[8]
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9] The storage area should be cool, dry, and away from incompatible chemicals.[1]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9][10] Do not pour this compound down the drain or dispose of it in the regular trash.[1][10]
Chemical Incompatibilities
To prevent dangerous reactions, this compound should be stored and handled away from incompatible materials. While specific incompatibilities should be confirmed with the SDS, general incompatibilities for organophosphorus compounds and similar chemicals include:
-
Strong Oxidizing Agents: Can cause violent reactions.
-
Strong Acids and Bases: May lead to decomposition, producing hazardous fumes.
-
Water/Moisture: Some organophosphorus compounds can react with water.[11][12]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines before handling or disposing of this chemical.
References
- 1. cdms.telusagcg.com [cdms.telusagcg.com]
- 2. Chemical exposure in manufacture of phenoxy herbicides and chlorophenols and in spraying of phenoxy herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdms.net [cdms.net]
- 4. Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate SDS, 84434-11-7 Safety Data Sheets - ECHEMI [echemi.com]
- 5. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 6. epa.gov [epa.gov]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling Chloro(phenoxy)phosphinate
Disclaimer: No specific Safety Data Sheet (SDS) for "Chloro(phenoxy)phosphinate" was located. The following guidance is based on information for structurally related compounds, including phenoxy herbicides and organophosphorus pesticides. Researchers, scientists, and drug development professionals should always consult the specific SDS provided with their product for definitive safety protocols.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. It is intended to supplement, not replace, the official SDS.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on data for similar chemical classes.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Ensure gloves are unlined and extend up the forearm.[1] | Prevents dermal absorption, which is a primary route of exposure for many pesticides.[1] Leather and cloth gloves are not suitable as they can absorb and retain the chemical. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against accidental splashes that can cause serious eye irritation or damage. |
| Skin and Body Protection | Long-sleeved shirt and long pants made of a tightly woven fabric. A chemical-resistant apron or coveralls should be worn over clothing, especially during mixing, loading, or when a splash risk is high. | Minimizes skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when generating aerosols or dusts. | Protects against inhalation of harmful vapors or particulates. |
| Footwear | Chemical-resistant boots. Pants should be worn outside of boots to prevent chemicals from entering. | Protects feet from spills and contamination. |
Handling and Storage
Safe handling and storage practices are essential to prevent accidents and maintain chemical integrity.
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Ground and bond containers when transferring material to prevent static discharge.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Keep containers tightly closed when not in use.
-
Store away from food, drink, and animal feed.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
-
Clean-up: Carefully scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound and materials contaminated with it should be treated as hazardous waste. Depending on the specific formulation and regulations, it may be classified as a "P-listed" acutely toxic hazardous waste.
-
Container Management:
-
Collect all waste in designated, properly labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Incineration at a permitted hazardous waste facility is a common disposal method for organophosphorus compounds.
-
Never dispose of this chemical down the drain or in the regular trash.
-
Experimental Protocol Considerations
While no specific experimental protocols for this compound were found, the following general principles should be applied when designing experiments with this or similar compounds:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure. Identify potential hazards and implement appropriate control measures.
-
Containment: Whenever possible, conduct manipulations within a primary containment device such as a chemical fume hood or glove box.
-
Decontamination: Develop a specific procedure for decontaminating equipment and work surfaces after use.
-
Emergency Plan: Have a written emergency plan that is specific to the experiment and the hazards involved. Ensure all personnel are trained on this plan.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
